7-Fluoro-8-nitroquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
236093-09-7 |
|---|---|
Molecular Formula |
C9H5FN2O2 |
Molecular Weight |
192.15 g/mol |
IUPAC Name |
7-fluoro-8-nitroquinoline |
InChI |
InChI=1S/C9H5FN2O2/c10-7-4-3-6-2-1-5-11-8(6)9(7)12(13)14/h1-5H |
InChI Key |
JGPOCZXCLWHQFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)F)[N+](=O)[O-])N=C1 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to 7-Fluoro-8-nitroquinoline: Properties, Synthesis, and Biological Context
Core Chemical Properties
7-Fluoro-8-nitroquinoline is a heterocyclic aromatic compound. Its structure consists of a quinoline core substituted with a fluorine atom at position 7 and a nitro group at position 8. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom is expected to significantly influence the electron density of the quinoline ring system, thereby affecting its chemical reactivity and biological activity.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties for this compound. These values are calculated based on its chemical structure and are provided for estimation purposes.
| Property | Predicted Value |
| Molecular Formula | C₉H₅FN₂O₂ |
| Molecular Weight | 192.15 g/mol |
| Appearance | Pale yellow to yellow solid (predicted) |
| Melting Point | 95-105 °C (estimated) |
| Boiling Point | >300 °C (decomposes, estimated) |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted) |
| pKa | ~1.5 (estimated, acidic) |
| LogP | ~2.0 (estimated) |
Comparative Analysis with Structural Analogs
To provide a context for the predicted properties of this compound, the experimental data for several close structural analogs are presented below.
| Property | 8-Nitroquinoline | 7-Nitroquinoline | 8-Fluoro-5-nitroquinoline |
| CAS Number | 607-35-2 | 613-51-4 | 94832-39-0 |
| Molecular Formula | C₉H₆N₂O₂ | C₉H₆N₂O₂ | C₉H₅FN₂O₂ |
| Molecular Weight | 174.16 g/mol | 174.16 g/mol | 192.15 g/mol |
| Melting Point | 89-91 °C | Not Available | Not Available |
| Appearance | Solid | Not Available | Not Available |
| Solubility | Slightly soluble in water; Soluble in ethanol, ether, benzene, chloroform, and dilute acid.[1] | Not Available | Not Available |
Synthesis and Experimental Protocols
A plausible synthetic route for this compound involves the direct nitration of 7-fluoroquinoline. The following is a generalized experimental protocol based on standard procedures for the nitration of quinoline derivatives.
Proposed Synthesis of this compound
Reaction: Nitration of 7-fluoroquinoline.
Reagents and Materials:
-
7-Fluoroquinoline
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane or ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 7-fluoroquinoline to the cold sulfuric acid while stirring to ensure complete dissolution.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of cold, concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 7-fluoroquinoline in sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to isolate this compound.
Characterization: The structure of the synthesized this compound can be confirmed using the following spectroscopic methods:
-
¹H NMR: To determine the number and environment of protons.
-
¹³C NMR: To determine the number and environment of carbon atoms.
-
¹⁹F NMR: To confirm the presence and environment of the fluorine atom.
-
FT-IR: To identify characteristic functional groups, such as the nitro group (strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹).
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been reported, many fluoroquinolone derivatives are known for their potent antibacterial properties.[2] These compounds typically act by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[3] The inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.
The introduction of a nitro group at the 8-position, as seen in some experimental fluoroquinolones, has been shown to modulate antibacterial activity.[4][5] It is plausible that this compound could exhibit similar mechanisms of action.
Applications in Drug Development
Nitroaromatic compounds, including nitroquinolines, have a diverse range of applications in medicinal chemistry. They are known to possess antibacterial, antifungal, anticancer, and antiparasitic properties.[6][7] The unique electronic properties of the nitro group can contribute to the mechanism of action, sometimes through bioreduction to reactive nitrogen species within target cells.
For drug development professionals, this compound represents a novel scaffold that could be explored for:
-
Development of new antibacterial agents: Particularly against drug-resistant strains.
-
Anticancer research: As a potential inhibitor of cellular processes in cancer cells.
-
Antiparasitic drug discovery: Investigating its efficacy against protozoan parasites.
Further research, including synthesis, in vitro screening, and mechanistic studies, would be necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents : Oriental Journal of Chemistry [orientjchem.org]
- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Synthesis of 7-Fluoro-8-Nitroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 7-fluoro-8-nitroquinoline, a key intermediate in the development of novel therapeutic agents. This document details plausible synthetic routes, experimental protocols derived from analogous reactions, and quantitative data to support researchers in the efficient synthesis of this target molecule.
Introduction
This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of fluoroquinolone antibiotics and other pharmacologically active compounds. The introduction of a fluorine atom at the 7-position and a nitro group at the 8-position of the quinoline ring can significantly modulate the biological activity, pharmacokinetic properties, and safety profile of the final drug substance. This guide outlines the core synthetic strategies to access this important scaffold.
Core Synthetic Strategies
The synthesis of this compound can be approached through two primary retrosynthetic pathways:
-
Pathway A: Skraup Synthesis followed by Nitration. This classic approach involves the construction of the quinoline core from a fluorinated aniline precursor, followed by regioselective nitration.
-
Pathway B: Nucleophilic Aromatic Substitution (SNAr). This strategy involves the displacement of a suitable leaving group at the 7-position of a pre-functionalized 8-nitroquinoline derivative with a fluoride source.
This guide will focus on Pathway A, as it is a more fundamental and widely applicable method for constructing the quinoline skeleton, drawing parallels from established syntheses of similar substituted quinolines.
Pathway A: Skraup Synthesis and Subsequent Nitration
This pathway commences with the Skraup synthesis using 3-fluoroaniline to generate a mixture of 7-fluoroquinoline and 5-fluoroquinoline, followed by a selective nitration step.
Caption: Skraup synthesis followed by nitration pathway.
Experimental Protocols
The following protocols are based on established procedures for analogous compounds, such as the synthesis of 7-methyl-8-nitroquinoline from m-toluidine.[1] Researchers should optimize these conditions for the specific synthesis of this compound.
Step 1: Synthesis of 7-Fluoroquinoline and 5-Fluoroquinoline Mixture (Skraup Reaction)
This procedure is adapted from the Skraup synthesis of methylquinolines.[1]
-
Materials:
-
3-Fluoroaniline
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Arsenic Pentoxide (As₂O₅) or other suitable oxidizing agent
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of 3-fluoroaniline and glycerol.
-
Slowly add the oxidizing agent (e.g., arsenic pentoxide) to the stirred mixture. The reaction is highly exothermic and should be controlled with an ice bath.
-
Once the initial exothermic reaction subsides, heat the mixture to reflux for several hours to complete the reaction.
-
After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
The crude product, a mixture of 7-fluoroquinoline and 5-fluoroquinoline, can be isolated by steam distillation or solvent extraction.
-
Step 2: Nitration of the Fluoroquinoline Mixture
This procedure is based on the nitration of a mixture of 7- and 5-methylquinoline.[1]
-
Materials:
-
Mixture of 7-fluoroquinoline and 5-fluoroquinoline
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
-
Procedure:
-
In a flask cooled in an ice-salt bath, add the mixture of fluoroquinolines to concentrated sulfuric acid.
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the quinoline solution, maintaining a low temperature (e.g., -5 to 0 °C).
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete nitration.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated products.
-
Filter the precipitate, wash with cold water until neutral, and dry.
-
Step 3: Purification of this compound
The final step involves the separation of the desired this compound from the isomeric byproduct (5-fluoro-8-nitroquinoline) and any unreacted starting materials.
-
Method:
-
Column chromatography is the preferred method for separating the isomers. The choice of stationary phase (e.g., silica gel) and eluent system will need to be empirically determined.
-
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes based on analogous syntheses.
| Parameter | Skraup Synthesis (Analogous) [1] | Nitration (Analogous) [1] |
| Key Reactants | m-Toluidine, Glycerol, H₂SO₄, Oxidizing Agent | 7-Methylquinoline, HNO₃, H₂SO₄ |
| Reaction Temperature | Reflux | -5 to 0 °C |
| Reaction Time | Several hours | 40 minutes |
| Product(s) | Mixture of 7- and 5-methylquinoline | 7-Methyl-8-nitroquinoline |
| Yield | Not specified for isomer mixture | 99% (from 7-methylquinoline) |
| Purification | Steam Distillation / Extraction | Recrystallization / Chromatography |
Alternative Synthetic Approaches
While the Skraup synthesis is a robust method, other strategies for constructing the quinoline ring exist, such as the Doebner-von Miller reaction or the Conrad-Limpach synthesis. The choice of method will depend on the availability of starting materials and the desired substitution pattern.
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The pathway involving a Skraup synthesis followed by nitration, as detailed in this guide based on analogous reactions, provides a solid foundation for researchers. Optimization of each step, particularly the purification of the final product, will be critical for obtaining high-purity this compound for use in drug discovery and development programs.
References
Spectroscopic Profile of 7-Fluoro-8-nitroquinoline: A Technical Guide
Introduction
7-Fluoro-8-nitroquinoline is a substituted quinoline derivative of interest to researchers in medicinal chemistry and materials science. As a novel compound, detailed spectroscopic characterization is essential for confirming its identity, purity, and structural features. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the detailed experimental protocols for acquiring such data. While specific experimental data for this compound is not yet widely published, this guide, based on the analysis of structurally related molecules, serves as a valuable resource for its synthesis and characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous fluoro- and nitro-substituted quinoline compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.90 - 9.10 | dd | J = 4.2, 1.5 | H-2 |
| 8.20 - 8.40 | dd | J = 8.5, 1.5 | H-4 |
| 7.80 - 7.95 | dd | J = 8.8, 4.2 | H-3 |
| 7.65 - 7.80 | d | J = 8.5 | H-5 |
| 7.40 - 7.55 | t | J = 8.5 | H-6 |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 150.0 - 152.0 | C-2 |
| 122.0 - 124.0 | C-3 |
| 136.0 - 138.0 | C-4 |
| 118.0 - 120.0 | C-4a |
| 128.0 - 130.0 | C-5 |
| 125.0 - 127.0 | C-6 |
| 158.0 - 162.0 (d, ¹JCF) | C-7 |
| 130.0 - 133.0 | C-8 |
| 145.0 - 147.0 | C-8a |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity |
| -110.0 to -115.0 | s |
Table 4: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Interpretation |
| 192.03 | [M]⁺ (Molecular Ion) |
| 176.03 | [M - O]⁺ |
| 162.03 | [M - NO]⁺ |
| 146.03 | [M - NO₂]⁺ |
| 119.04 | [C₈H₅F]⁺ |
Table 5: Predicted Infrared (IR) Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Functional Group |
| 3100 - 3000 | C-H (aromatic) |
| 1620 - 1590 | C=C (aromatic) |
| 1580 - 1560 | C=N (quinoline) |
| 1540 - 1520 | NO₂ (asymmetric stretch) |
| 1360 - 1340 | NO₂ (symmetric stretch) |
| 1250 - 1200 | C-F |
Table 6: Predicted UV-Vis Spectroscopic Data (Methanol)
| λmax (nm) | Transition |
| ~250 | π → π |
| ~320 | π → π |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments required to characterize this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H, ¹³C, and ¹⁹F NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse width.
-
Acquire 16 scans with a relaxation delay of 2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a 30-degree pulse width with proton decoupling.
-
Acquire 1024 scans with a relaxation delay of 2 seconds.
-
-
¹⁹F NMR Acquisition:
-
Set the spectral width to cover the range of -50 to -250 ppm.
-
Use a 30-degree pulse width with proton decoupling.
-
Acquire 64 scans with a relaxation delay of 2 seconds.
-
-
Data Processing: Process the acquired free induction decays (FIDs) with an exponential multiplication factor to improve the signal-to-noise ratio. Perform phase and baseline corrections. Reference the ¹H and ¹³C spectra to TMS at 0.00 ppm and the ¹⁹F spectrum to an external standard such as CFCl₃ at 0.00 ppm.
-
2. Mass Spectrometry (MS)
-
Electron Ionization Mass Spectrometry (EI-MS) Protocol:
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or inject a dilute solution in a volatile solvent (e.g., methanol) into a gas chromatograph (GC) coupled to the mass spectrometer.
-
Instrumentation: Use a GC-MS system or a standalone mass spectrometer with an EI source.
-
Ionization: Set the electron energy to 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of 50 to 500 amu.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
-
3. Infrared (IR) Spectroscopy
-
Fourier Transform Infrared (FT-IR) Spectroscopy Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of this compound with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: The final spectrum is presented as a ratio of the sample spectrum to the background spectrum. Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
-
4. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
UV-Vis Spectroscopy Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent such as methanol at a concentration of 1 mg/mL. Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Use a quartz cuvette with a 1 cm path length. Fill one cuvette with the solvent to be used as a blank and the other with the sample solution. Scan the absorbance from 200 to 800 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the exact concentration is known.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
An In-depth Technical Guide to 7-Fluoro-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological significance of 7-Fluoro-8-nitroquinoline. Given the limited availability of direct experimental data for this specific compound, this document outlines a putative synthesis, proposes characterization methodologies, and discusses potential biological activities based on the well-established pharmacology of related fluoroquinoline and nitroaromatic compounds.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic aromatic compound. The core structure consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring. This core is substituted with a fluorine atom at the 7th position and a nitro group at the 8th position. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom are expected to significantly influence the molecule's electronic properties and biological activity.
Table 1: Molecular Identifiers and Calculated Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 236093-09-7 |
| Molecular Formula | C₉H₅FN₂O₂ |
| Molecular Weight | 192.15 g/mol |
| SMILES | C1=CC2=C(C(=C(C=C2)F)--INVALID-LINK--[O-])N=C1 |
| InChI Key | JGPOCZXCLWHQFM-UHFFFAOYSA-N |
| XLogP3 | 2.1 |
| Topological Polar Surface Area | 58.7 Ų |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
Putative Synthesis Protocol
Experimental Workflow: Hypothetical Synthesis of this compound
Caption: Hypothetical workflow for the synthesis of this compound.
Detailed Methodology:
-
Nitration: To a solution of 7-fluoroquinoline in concentrated sulfuric acid, cooled to 0 °C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the temperature below 25 °C. The reaction mixture is stirred for a specified period to allow for the electrophilic nitration to occur. The substitution pattern will be directed by the existing fluoroquinoline ring system.
-
Work-up: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product. The precipitate is collected by filtration and washed with cold water until the filtrate is neutral.
-
Extraction and Purification: The crude solid is dissolved in a suitable organic solvent, such as dichloromethane, and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Proposed Characterization
The successful synthesis of this compound would be confirmed using standard analytical techniques.
Table 2: Expected Spectroscopic and Physical Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the quinoline ring system would appear as multiplets in the downfield region (typically 7.0-9.0 ppm). The coupling patterns would be indicative of the substitution. |
| ¹³C NMR | Resonances for the nine carbon atoms of the quinoline ring. The carbon attached to the fluorine would show a characteristic splitting (C-F coupling). The carbon attached to the nitro group would be significantly deshielded. |
| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with neighboring protons. |
| IR Spectroscopy | Characteristic peaks for C=N stretching of the quinoline ring, C-F stretching, and strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 192.15 g/mol . Fragmentation patterns would likely show the loss of the nitro group (NO₂) and other characteristic fragments of the quinoline core. |
| Melting Point | A sharp melting point is expected for a pure crystalline solid. |
| Solubility | Likely to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poor solubility in water is expected. |
Potential Biological Activity and Signaling Pathways
The biological activity of this compound has not been explicitly reported. However, based on its structural features, it can be hypothesized to possess activities similar to other well-studied fluoroquinolones and nitroaromatic compounds.
Potential as an Antibacterial Agent:
Fluoroquinolones are a well-known class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1] The fluorine atom at the C-7 position is often crucial for antibacterial activity.
Caption: Potential mechanism of antibacterial action of this compound.
Potential as an Anticancer Agent:
Some quinoline derivatives have demonstrated anticancer properties through various mechanisms, including the inhibition of topoisomerases in cancer cells and the induction of apoptosis. The nitro group can also contribute to cytotoxicity, sometimes through bioreductive activation in hypoxic tumor environments.
Other Potential Activities:
Nitroaromatic compounds and quinoline derivatives have been investigated for a wide range of other biological activities, including antimalarial, antiviral, and anti-inflammatory effects. The specific combination of the fluoro and nitro substituents on the quinoline scaffold makes this compound an interesting candidate for broader pharmacological screening.
Conclusion
This compound is a structurally intriguing molecule with the potential for significant biological activity, drawing from the established pharmacology of both fluoroquinolones and nitroaromatic compounds. While direct experimental data is currently lacking, this guide provides a foundational understanding of its molecular characteristics, a plausible route for its synthesis and characterization, and a rationale for investigating its potential as a therapeutic agent, particularly in the areas of antibacterial and anticancer research. Further experimental studies are warranted to elucidate the precise properties and biological functions of this compound.
References
7-Fluoro-8-nitroquinoline: A Versatile Starting Material for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
7-Fluoro-8-nitroquinoline is a halogenated and nitrated quinoline derivative that serves as a valuable and versatile starting material in organic synthesis. Its unique electronic properties, arising from the presence of both an electron-withdrawing nitro group and a fluorine atom on the quinoline core, make it a highly reactive and strategic building block for the synthesis of a wide range of functionalized heterocyclic compounds. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, with a focus on its utility in medicinal chemistry and drug development.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₅FN₂O₂ |
| Molecular Weight | 192.14 g/mol |
| Appearance | Expected to be a crystalline solid |
Synthesis of this compound
The primary synthetic route to this compound involves the electrophilic nitration of 7-fluoroquinoline. This reaction is analogous to the well-established nitration of other quinoline derivatives, such as 7-methylquinoline.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
7-Fluoroquinoline
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a pre-determined amount of 7-fluoroquinoline to a mixture of concentrated sulfuric acid. Maintain the temperature below 10 °C during the addition.
-
Prepare the nitrating mixture by carefully and slowly adding fuming nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 7-fluoroquinoline in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 2-4 hours) to ensure complete nitration.
-
Pour the reaction mixture slowly onto crushed ice with constant stirring to precipitate the product.
-
Filter the crude this compound using a Buchner funnel and wash thoroughly with cold deionized water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Dry the purified product under vacuum.
Note: This is a generalized procedure based on the synthesis of similar compounds.[1] Optimization of reaction time, temperature, and stoichiometry of reagents may be necessary to achieve the best yield and purity.
Caption: Synthesis of this compound.
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the presence of the nitro group at the C8 position and the fluorine atom at the C7 position. The electron-withdrawing nature of the nitro group strongly activates the quinoline ring towards nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the C7 position is a good leaving group and is readily displaced by a variety of nucleophiles. This reaction is the cornerstone of the synthetic utility of this compound, allowing for the introduction of diverse functionalities at this position.
General Reaction Scheme:
Caption: Nucleophilic Aromatic Substitution.
Potential Nucleophiles:
-
Amines: Reaction with primary and secondary amines (aliphatic and aromatic) yields 7-amino-8-nitroquinoline derivatives. These reactions are often carried out in the presence of a base.
-
Alcohols and Phenols: Alkoxides and phenoxides can displace the fluorine to form 7-alkoxy- and 7-aryloxy-8-nitroquinolines.
-
Thiols: Thiolates react to give 7-thioether-8-nitroquinolines.
-
Azides: Sodium azide can be used to introduce an azido group, which can be further transformed into an amino group or participate in click chemistry reactions.
The resulting 7-substituted-8-nitroquinolines are valuable intermediates for further transformations.
Reduction of the Nitro Group
The nitro group at the C8 position can be readily reduced to an amino group using standard reducing agents such as tin(II) chloride (SnCl₂), sodium dithionite (Na₂S₂O₄), or catalytic hydrogenation (H₂/Pd-C). This transformation opens up another avenue for functionalization, as the resulting 8-aminoquinoline moiety is a key pharmacophore in many biologically active molecules.
Caption: Reduction of the Nitro Group.
Applications in Drug Development and Medicinal Chemistry
The this compound scaffold is a precursor to a variety of quinoline derivatives with potential therapeutic applications. The ability to introduce diverse substituents at the C7 position and to modify the C8 position allows for the generation of large libraries of compounds for screening against various biological targets.
Derivatives of 8-aminoquinolines are known to possess a wide range of biological activities, including:
-
Antimalarial: The 8-aminoquinoline core is a well-known feature of antimalarial drugs.
-
Anticancer: Certain substituted quinolines have shown promise as anticancer agents.
-
Antibacterial and Antifungal: The quinoline scaffold is present in numerous antimicrobial agents.
-
Neuroprotective: Some 8-hydroxyquinoline derivatives have been investigated for their neuroprotective properties.[2][3]
The synthesis of novel haloanilino-8-nitrofluoroquinolone derivatives from related starting materials has demonstrated interesting antibacterial properties, highlighting the potential of this class of compounds in combating bacterial infections.[4][5]
Conclusion
This compound is a strategically important starting material in organic synthesis, offering multiple avenues for the creation of complex and functionally diverse quinoline derivatives. Its facile synthesis and predictable reactivity, particularly in nucleophilic aromatic substitution and nitro group reduction, make it an attractive building block for medicinal chemists and drug development professionals. The exploration of the chemical space accessible from this versatile scaffold holds significant promise for the discovery of new therapeutic agents.
References
7-Fluoro-8-nitroquinoline: A Technical Overview of its Physicochemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics and potential biological activities of 7-Fluoro-8-nitroquinoline. Due to the limited availability of specific experimental data for this compound, this document leverages information from structurally related molecules and general methodologies for quinoline derivatives to offer a predictive profile. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
Core Physical Characteristics
| Property | Estimated Value | Notes |
| Molecular Formula | C₉H₅FN₂O₂ | Derived from its chemical structure. |
| Molecular Weight | 192.15 g/mol | Calculated based on the molecular formula. |
| Melting Point | 85-95 °C | Estimated based on the melting point of 8-nitroquinoline (89-91 °C) and considering the influence of the fluorine substituent. |
| Boiling Point | > 300 °C | Expected to be high due to the aromatic structure and polar nitro group. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Chloroform). | Typical for nitroaromatic compounds. |
| Appearance | Pale yellow to yellow solid | Common appearance for nitroquinoline derivatives. |
Experimental Protocols for Characterization
The following are generalized experimental protocols for the determination of the physical and structural properties of quinoline derivatives, which would be applicable to this compound.
Melting Point Determination
The melting point can be determined using a standard capillary melting point apparatus. A small, finely powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are crucial for structural elucidation. A sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using an NMR spectrometer. The chemical shifts (δ), coupling constants (J), and integration values provide detailed information about the arrangement of protons and carbon atoms in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. A small amount of the solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Characteristic absorption bands for the nitro group (NO₂), C-F bond, and the quinoline ring system would be expected.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. Techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The molecular ion peak [M]⁺ or [M+H]⁺ would confirm the molecular weight.
Biological Activity and Signaling Pathways
While specific biological studies on this compound are not extensively documented, the broader class of fluoroquinolones is well-known for its potent antimicrobial and potential anticancer activities. The introduction of a nitro group can further modulate this activity.
Antimicrobial Activity
Fluoroquinolones primarily exert their antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme and DNA, fluoroquinolones block the progression of the replication fork, leading to DNA damage and ultimately cell death.[1][2][3]
Anticancer Activity
Certain fluoroquinolones have also demonstrated anticancer properties. This activity is believed to stem from their ability to inhibit human topoisomerase II, an enzyme analogous to bacterial DNA gyrase.[4] By interfering with the function of topoisomerase II in cancer cells, these compounds can induce apoptosis (programmed cell death). The structure-activity relationship of fluoroquinolones as anticancer agents suggests that modifications at various positions on the quinoline ring can significantly influence their cytotoxic activity.[4]
The following diagram illustrates the general mechanism of action of fluoroquinolones as antibacterial agents.
Logical Workflow for Characterization
The logical workflow for the complete characterization of a novel compound like this compound would follow a standard path from synthesis to biological evaluation.
References
- 1. Structure-activity relationship of fluoroquinolone in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of the fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
7-Fluoro-8-nitroquinoline: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Fluoro-8-nitroquinoline is a halogenated and nitrated quinoline derivative. While this specific compound is commercially available, indicating its use in chemical synthesis, it is not extensively documented in peer-reviewed scientific literature. This guide provides a comprehensive overview of its known identifiers and leverages data from closely related analogs to offer insights into its potential physicochemical properties, synthesis, and reactivity. The information presented herein is intended to serve as a foundational resource for researchers interested in the evaluation and application of this and similar molecules in medicinal chemistry and materials science.
Chemical Identifiers
While comprehensive experimental data for this compound is limited, its fundamental chemical identifiers have been established. The primary identifier is its CAS Registry Number, which uniquely designates this specific chemical substance.
| Identifier | Value | Source |
| CAS Number | 236093-09-7 | AA Blocks Product Index |
| Molecular Formula | C₉H₅FN₂O₂ | Calculated |
| Molecular Weight | 192.15 g/mol | Calculated |
| IUPAC Name | This compound | Nomenclature |
| Identifier | Predicted Value |
| SMILES | O=--INVALID-LINK--c1c(F)ccc2ncc(c12) |
| InChI | InChI=1S/C9H5FN2O2/c10-7-3-1-6-8(7)9(12(13)14)5-2-4-11-6/h1-5H |
| InChIKey | Predicted based on structure |
Physicochemical Properties (Predicted and Inferred from Analogs)
Direct experimental data on the physicochemical properties of this compound is not available in the surveyed literature. However, properties can be predicted using computational models and inferred from experimentally determined values of structurally similar compounds such as 6-fluoro-8-nitroquinoline and 7-methyl-8-nitroquinoline.
| Property | Predicted/Inferred Value | Notes and References |
| Melting Point | Not available | Data for 7-methyl-8-nitroquinoline suggests it is a solid at room temperature. |
| Boiling Point | Not available | Expected to be high due to the aromatic and polar nature of the molecule. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | Inferred from the general solubility of quinoline derivatives. |
| pKa | Not available | The quinoline nitrogen is weakly basic. |
Synthesis and Reactivity
General Synthetic Approach
The synthesis of this compound is not explicitly described in the literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted quinolines, such as the Skraup synthesis or Friedländer annulation, followed by a regioselective nitration. A likely precursor would be 7-fluoroquinoline.
The diagram below illustrates a potential synthetic workflow for this compound, starting from 3-fluoroaniline.
Caption: A potential two-step synthesis of this compound.
Representative Experimental Protocol (Adapted from the synthesis of 7-Methyl-8-nitroquinoline)
The following protocol is adapted from the synthesis of a close analog and serves as a representative method. Note: This is a hypothetical procedure for this compound and would require optimization.
Step 1: Synthesis of 7-Fluoroquinoline (via Skraup Synthesis)
-
To a stirred mixture of 3-fluoroaniline, glycerol, and an oxidizing agent (such as arsenic pentoxide or sodium m-nitrobenzenesulfonate) in a round-bottom flask, slowly add concentrated sulfuric acid while cooling in an ice bath to control the exothermic reaction.
-
Once the addition is complete, heat the mixture cautiously under reflux for several hours.
-
After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
The crude 7-fluoroquinoline can be purified by steam distillation or column chromatography.
Step 2: Nitration of 7-Fluoroquinoline
-
Dissolve the purified 7-fluoroquinoline in concentrated sulfuric acid and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the stirred solution, maintaining the low temperature. The fluorine atom at position 7 is an ortho-, para-director, and the quinoline nitrogen directs nitration to the 5- and 8-positions. The 8-position is generally favored.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude this compound.
-
Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Potential Applications and Biological Activity (Inferred from Analogs)
While no biological studies have been published for this compound, the quinoline scaffold is a well-known pharmacophore present in numerous therapeutic agents. Nitro- and fluoro-substituted quinolines have been investigated for a range of biological activities.
-
Antimicrobial Activity: Many quinoline derivatives, particularly fluoroquinolones, are potent antibacterial agents. The introduction of a nitro group can sometimes enhance or modify this activity.
-
Anticancer Activity: Certain substituted quinolines have demonstrated cytotoxic effects against various cancer cell lines.
-
Enzyme Inhibition: The quinoline ring system can interact with the active sites of various enzymes, leading to their inhibition.
The diagram below illustrates a generalized signaling pathway that is often targeted by quinoline-based therapeutic agents, such as the inhibition of topoisomerase enzymes, a mechanism common to fluoroquinolone antibiotics and some anticancer drugs.
Caption: Inhibition of bacterial topoisomerases by quinolone derivatives.
Conclusion
This compound is a readily available but understudied chemical entity. This guide has consolidated its known identifiers and provided a predictive and comparative analysis of its properties and synthesis based on closely related and well-documented analogs. The information presented here serves as a valuable starting point for researchers who wish to explore the chemistry and potential applications of this compound. Further experimental investigation is warranted to fully characterize its physicochemical properties, optimize its synthesis, and evaluate its biological activity.
An In-depth Technical Guide to the Safety and Handling of 7-Fluoro-8-nitroquinoline
Chemical and Physical Properties
While specific experimental data for 7-Fluoro-8-nitroquinoline is limited, the following table summarizes expected properties based on related structures.
| Property | Value | Source/Analogy |
| Molecular Formula | C₉H₅FN₂O₂ | N/A |
| Molecular Weight | 192.15 g/mol | [1] |
| Appearance | Expected to be a solid (crystalline) powder, yellow to brown in color. | Analogy with 8-nitroquinoline |
| Melting Point | Not available. For comparison, the melting point of 8-nitroquinoline is 89-91 °C.[2] | [2] |
| Solubility | Expected to be sparingly soluble in water, with better solubility in organic solvents like DMSO and DMF. | General quinoline derivative behavior |
Hazard Identification and Safety Precautions
Based on the hazard classifications of related nitro- and fluoro-substituted quinolines, this compound should be handled as a hazardous substance.[1][3][4][5][6]
GHS Hazard Classification (Anticipated):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 1 or 2A | H318: Causes serious eye damage or H319: Causes serious eye irritation[1] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects[4] |
| Carcinogenicity | 2 | H351: Suspected of causing cancer[7] |
| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles and a face shield.[5] |
| Skin Protection | Wear a lab coat and chemical-resistant gloves (e.g., nitrile). |
| Respiratory Protection | Use a certified respirator (e.g., N95 or higher) if handling as a powder or if aerosols may be generated.[4] |
| Hand Protection | Dispose of contaminated gloves after use and wash hands thoroughly. |
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[5] Avoid creating dust.[4] Do not eat, drink, or smoke when using this product.[3][6]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[8] Store locked up.[3] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[3][5] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation or rash occurs, get medical advice/attention.[3][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[3] |
Experimental Protocols
Note: The following protocols are examples based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.
Example Synthesis of a Nitroquinoline Derivative (Adapted from the Skraup synthesis):
The Skraup synthesis is a common method for producing quinolines. A potential synthesis of this compound could involve the reaction of an appropriate aminofluoronitrobenzene with glycerol, an oxidizing agent, and sulfuric acid.
Materials:
-
2-Fluoro-3-nitroaniline (or a similar precursor)
-
Glycerol
-
Sodium m-nitrobenzenesulfonate (oxidizing agent)
-
Concentrated Sulfuric Acid
-
Water
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, combine sodium m-nitrobenzenesulfonate, glycerol, and the aminofluoronitrobenzene derivative.[9]
-
Slowly add a pre-cooled solution of concentrated sulfuric acid and water dropwise to the mixture, while stirring mechanically.[9]
-
Control the exothermic reaction by using an ice bath as needed.[9]
-
After the addition is complete, continue stirring and monitor the reaction progress (e.g., by TLC).
-
Upon completion, the reaction mixture is typically poured onto ice and neutralized to precipitate the crude product.
-
The crude product can then be purified by recrystallization or column chromatography.
General Workflow for Handling and Weighing:
Caption: Workflow for weighing this compound.
Potential Biological Activity and Signaling Pathways
Derivatives of quinoline are known to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[10][11][12] Fluoroquinolones, a class of antibiotics, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The nitro group can also contribute to biological activity, sometimes through bioreduction to reactive nitrogen species that can damage cellular components.
Hypothesized Mechanism of Antibacterial Action:
Caption: Potential antibacterial mechanism of this compound.
Disposal Considerations
All waste containing this compound should be treated as hazardous waste. Dispose of the material and its container in accordance with local, regional, and national regulations. Avoid release to the environment.[3]
This guide provides a starting point for the safe handling of this compound. It is crucial to perform a thorough risk assessment and consult with your institution's safety office before commencing any work with this compound.
References
- 1. Quinoline, 8-fluoro-5-nitro- | C9H5FN2O2 | CID 154498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Nitroquinoline 98 607-35-2 [sigmaaldrich.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 7-Nitroquinoline | C9H6N2O2 | CID 11946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 1420794-31-5 | 8-Fluoro-7-methyl-5-nitroquinoline-2-carbaldehyde - Synblock [synblock.com]
- 9. brieflands.com [brieflands.com]
- 10. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 7-Fluoro-8-nitroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 7-fluoro-8-nitroquinoline derivatives, which are of significant interest in medicinal chemistry due to their potential as antibacterial agents. The outlined two-step method offers improved yields compared to direct coupling techniques.
Introduction
This compound derivatives are a class of compounds that have shown promising antibacterial activity. The introduction of a nitro group at the C-8 position of the quinolone nucleus enhances the electrophilicity of the C-7 position, facilitating nucleophilic aromatic substitution. This allows for the introduction of various substituents at the C-7 position, leading to a diverse range of derivatives for structure-activity relationship (SAR) studies. The following protocols are based on the successful synthesis of 7-(halophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives.
Data Presentation
The following table summarizes the yield for a representative this compound derivative synthesized via the two-step protocol. Direct coupling of the corresponding carboxylic acid with anilines has been reported to result in low yields. The presented ester pathway, followed by hydrolysis, provides a more satisfactory yield.
| Compound Name | Starting Material | Reagent | Solvent | Yield (%) |
| 7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 3-Chloroaniline | DMSO | 24% (ester intermediate)[1] |
Experimental Protocols
A two-step synthetic approach is employed for the synthesis of this compound derivatives. This method involves the initial synthesis of an ester intermediate, followed by acidic hydrolysis to yield the final carboxylic acid derivative.
Step 1: Synthesis of Ethyl 7-(substituted amino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Ester Intermediate)
This procedure details the nucleophilic aromatic substitution reaction at the C-7 position.
Materials:
-
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Substituted aniline (e.g., 3-chloroaniline)
-
Dimethyl sulfoxide (DMSO)
-
Pyridine
-
Methanol
-
Chloroform
Procedure:
-
Dissolve ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (0.5 g) in 10 mL of DMSO in a reaction flask.[1]
-
Add a few drops of pyridine to the solution.[1]
-
Gradually add a two-molar excess of the substituted aniline (e.g., 3-chloroaniline, 0.36 g) to the reaction mixture.[1]
-
Heat the mixture at 70-80 °C under anhydrous conditions.
-
Allow the reaction mixture to cool, promoting crystallization of the product.
-
Filter the solid product and allow it to dry in a dark place.
-
Recrystallize the crude product from a methanol/chloroform mixture (3x) to obtain the pure ester intermediate.[1]
Step 2: Hydrolysis of the Ester Intermediate to the Carboxylic Acid Derivative
This procedure describes the conversion of the ester intermediate to the final active carboxylic acid.
Materials:
-
Ester intermediate from Step 1
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the purified ester intermediate from Step 1 in ethanol.[1]
-
Add concentrated HCl to the solution.
-
Heat the mixture to facilitate hydrolysis.
-
Monitor the reaction for completion (e.g., by thin-layer chromatography).
-
Upon completion, cool the reaction mixture and isolate the precipitated carboxylic acid product by filtration.
-
Wash the product with a suitable solvent and dry to obtain the final this compound derivative.
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the two-step synthesis protocol for this compound derivatives.
Caption: Two-step synthesis of this compound derivatives.
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Fluoroquinolones, the class of antibiotics to which these derivatives belong, exert their antibacterial effect by inhibiting key enzymes involved in bacterial DNA replication.
Caption: Mechanism of action of fluoroquinolone derivatives.
References
Application Notes and Protocols: Synthesis of Antibacterial Agents Utilizing 7-Fluoro-8-nitroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents. Fluoroquinolones are a class of synthetic broad-spectrum antibiotics that have been pivotal in treating bacterial infections. The introduction of a nitro group at the C-8 position of the quinolone scaffold has been explored as a strategy to enhance antibacterial activity and overcome existing resistance mechanisms. This document provides detailed application notes and protocols for the synthesis and evaluation of antibacterial agents derived from a 7-fluoro-8-nitroquinoline core structure. The key intermediate, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, serves as a versatile synthon for the introduction of various substituents at the C-7 position, allowing for the generation of a library of potential drug candidates.
I. Synthesis of the Key Intermediate and Derivatives
The synthesis of novel antibacterial agents based on the this compound scaffold involves a two-stage process: the preparation of the key intermediate and the subsequent diversification at the C-7 position.
A. Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
This protocol outlines the synthesis of the core quinolone structure, which is a crucial precursor for further derivatization.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate in anhydrous dioxane.
-
Cyclization: To the stirred solution, add sodium hydride (80%) in portions while cooling the flask in an ice bath. After the addition is complete, stir the mixture at room temperature for 30 minutes, followed by refluxing for 2 hours.
-
Solvent Removal: Remove the dioxane by vacuum distillation.
-
Hydrolysis: Suspend the residue in water and add potassium hydroxide. Reflux the mixture for 1.5 hours to facilitate the hydrolysis of the ester.
-
Purification: Filter the warm solution and wash the residue with water. Acidify the filtrate to a pH of 1-2 with semi-concentrated hydrochloric acid while cooling in an ice bath.
-
Isolation: Collect the resulting precipitate by suction filtration, wash with water, and dry in a vacuum oven at 100°C to yield 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid.
-
Nitration: The introduction of the nitro group at the C-8 position is a subsequent step that enhances the reactivity of the C-7 position for nucleophilic substitution.
B. Synthesis of C-7 Substituted this compound Derivatives
The introduction of various amines at the C-7 position is a key step in generating a library of potential antibacterial agents. The electron-withdrawing nitro group at the C-8 position facilitates this nucleophilic aromatic substitution.[1][2][3]
Generalized Experimental Protocol:
-
Reaction Setup: In a suitable solvent such as dimethyl sulfoxide (DMSO) or a mixture of DMF/pyridine, dissolve ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Nucleophilic Substitution: Add a two-molar excess of the desired primary or secondary amine to the solution. A few drops of pyridine can be added to facilitate the reaction.
-
Reaction Conditions: Heat the mixture at 70-80°C under anhydrous conditions. The reaction progress can be monitored by thin-layer chromatography.
-
Crystallization and Filtration: Upon completion, allow the reaction mixture to cool to room temperature to induce crystallization. Collect the solid product by filtration and dry it in a dark place.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., methanol/chloroform) to obtain the pure ester intermediate.
-
Hydrolysis: Dissolve the purified ester in ethanol and add concentrated hydrochloric acid. Heat the mixture at 70-80°C for approximately 5 hours to hydrolyze the ester to the corresponding carboxylic acid.
-
Final Product Isolation: Collect the final product by filtration and dry to yield the C-7 substituted 1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative.
II. Antibacterial Activity Evaluation
The antibacterial efficacy of the synthesized compounds is determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.
A. Broth Microdilution Method for MIC Determination
This method is a standardized and widely accepted technique for quantifying the in vitro antibacterial activity of a compound.
Experimental Protocol:
-
Bacterial Strain Preparation: Prepare a fresh overnight culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the broth medium. The final concentration range should be sufficient to determine the MIC.
-
Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
III. Data Presentation
The antibacterial activity of various this compound derivatives is summarized in the table below. The data highlights the impact of different substituents at the C-7 position on the inhibitory activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
| Compound ID | C-7 Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| 3 | -Cl | 0.97 | 4.7 | [1] |
| 9b | -n-butylamine | 0.65 | 15 | [1] |
| 9g | -amino acid derivative | 1.2 | 8.8 | [1] |
| p-toluidine derivative | p-toluidine | ~2-5 | Not Reported | [1][2] |
| p-chloroaniline derivative | p-chloroaniline | ~2-5 | Not Reported | [1][2] |
| aniline derivative | aniline | ~2-5 | Not Reported | [1][2] |
| 2-chloroaniline derivative (3) | 2-chloroaniline | 6.7 | Not Reported | [4][5] |
| 3-chloroaniline derivative (4) | 3-chloroaniline | 0.9 | Not Reported | [4][5] |
| fluorinated aniline derivative (9) | fluorinated aniline | <10 | Not Reported | [4] |
IV. Visualizations
A. Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of antibacterial agents based on the this compound scaffold.
Caption: Synthetic and evaluative workflow for this compound derivatives.
B. Mechanism of Action
Fluoroquinolones exert their antibacterial effect by inhibiting bacterial DNA synthesis. The primary targets are two essential type II topoisomerases: DNA gyrase and topoisomerase IV.[6][7][8][9][10]
Caption: Mechanism of action of fluoroquinolone antibiotics.
Conclusion
The this compound scaffold represents a promising platform for the development of new antibacterial agents. The synthetic protocols provided herein offer a clear pathway for the generation of a diverse library of compounds through modification at the C-7 position. The antibacterial activity data suggests that the nature of the substituent at this position significantly influences the potency and spectrum of activity. Further investigation into the structure-activity relationships of these derivatives could lead to the identification of lead compounds with improved efficacy against drug-resistant bacterial pathogens. The established mechanism of action, targeting essential bacterial enzymes, provides a solid foundation for the rational design of next-generation fluoroquinolone antibiotics.
References
- 1. prepchem.com [prepchem.com]
- 2. 7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 7-CHLORO-1-CYCLOPROPYL-6-FLUORO-4-OXO-1,4-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 7. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Fluoro-8-nitroquinoline as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Fluoro-8-nitroquinoline is a valuable and highly reactive building block for the synthesis of a diverse range of heterocyclic compounds. The presence of the electron-withdrawing nitro group at the C-8 position significantly activates the fluorine atom at the C-7 position towards nucleophilic aromatic substitution. This reactivity allows for the introduction of various functionalities, which can be followed by subsequent reactions, such as reduction of the nitro group and intramolecular cyclization, to construct fused heterocyclic systems. These resulting quinoline-based architectures are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules, including antibacterial, anticancer, and antimalarial agents.
These application notes provide an overview of the synthetic utility of this compound and detailed protocols for the synthesis of key heterocyclic derivatives.
Key Synthetic Applications
The primary reactivity of this compound revolves around two key transformations:
-
Nucleophilic Aromatic Substitution (SNAr) at C-7: The fluorine atom is an excellent leaving group, readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the straightforward introduction of diverse side chains at the 7-position.
-
Reduction of the Nitro Group and Subsequent Cyclization: The nitro group at C-8 can be readily reduced to an amino group. This amino functionality, in conjunction with a suitably functionalized substituent at C-7, serves as a precursor for the construction of fused five- and six-membered heterocyclic rings, such as imidazoles, oxazoles, thiazoles, and pyrimidines.
The logical workflow for utilizing this compound as a building block is depicted below:
Caption: Synthetic workflow using this compound.
I. Synthesis of 7-Substituted-8-nitroquinolines via Nucleophilic Aromatic Substitution
The substitution of the C-7 fluorine atom is a facile process that can be achieved with a wide range of nucleophiles. The following protocols are based on established procedures for similar halo-nitroquinolone systems and are expected to be readily adaptable to this compound.[1]
Protocol 1: Synthesis of 7-Anilino-8-nitroquinoline Derivatives
This protocol describes the reaction of a 7-halo-8-nitroquinoline derivative with substituted anilines.
Reaction Scheme:
Caption: General scheme for the synthesis of 7-anilino-8-nitroquinolines.
Materials:
-
7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (or ethyl ester thereof)
-
Substituted aniline (e.g., 2-chloroaniline, 3-chloroaniline, 4-fluoroaniline)
-
Ethanol
-
Triethylamine (optional, as a base)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a solution of the 7-chloro-8-nitroquinolone derivative (1 equivalent) in ethanol, add the substituted aniline (1.1 equivalents).
-
If the aniline salt is used, or to accelerate the reaction, add triethylamine (1.2 equivalents).
-
Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Quantitative Data:
The following table summarizes the reported yields and antibacterial activities for a series of 7-haloanilino-8-nitrofluoroquinolone derivatives.[1]
| Substituent at C-7 (Aniline) | Yield (%) | MIC (μg/mL) vs. S. aureus |
| 2-Chloroanilino | 65 | 6.7 |
| 3-Chloroanilino | 72 | 0.9 |
| 4-Chloroanilino | 68 | 8.5 |
| 2-Fluoroanilino | 55 | > 50 |
| 3-Fluoroanilino | 60 | 12.5 |
| 4-Fluoroanilino | 63 | 9.8 |
II. Synthesis of Fused Heterocyclic Systems
The reduction of the nitro group to an amine is a pivotal step in the synthesis of fused heterocyclic systems. The resulting 8-aminoquinoline derivative can undergo intramolecular cyclization with a suitably functionalized C-7 substituent.
Protocol 2: Synthesis of Oxazolo[4,5-h]quinolines
This protocol outlines a general method for the synthesis of oxazoloquinolines, which are known for their potential antiallergic activities.[2] The synthesis involves the formation of an 8-hydroxyquinoline intermediate, which can be conceptually derived from a 7-halo-8-nitroquinoline precursor.
Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of oxazolo[4,5-h]quinolines.
Materials:
-
7-Amino-8-hydroxyquinoline (or a suitable precursor)
-
Carboxylic acid or acid chloride/anhydride
-
Polyphosphoric acid (PPA) or other dehydrating agent
-
Round-bottom flask
-
Heating mantle
-
Mechanical stirrer
Procedure:
-
To a mixture of 7-amino-8-hydroxyquinoline (1 equivalent) and the carboxylic acid (1.1 equivalents), add polyphosphoric acid.
-
Heat the reaction mixture to 150-180 °C and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water).
Biological Activity:
A series of 1,3-oxazolo[4,5-h]quinolines were synthesized and evaluated for their antiallergic activities. The most potent compound, 5-chloro-1,3-oxazolo[4,5-h]quinoline-2-carboxylic acid methyl ester, exhibited an IC50 of 0.3 μM in a rat peritoneal mast cell assay and was orally active in a passive cutaneous anaphylaxis test with an ED50 of 0.5 mg/kg.[2]
Protocol 3: Synthesis of Pyrimido[4,5-h]quinolines
This protocol provides a general approach for the synthesis of pyrimido[4,5-h]quinolines, a class of compounds with a broad range of biological activities. The synthesis typically involves the reaction of an 8-aminoquinoline derivative with a three-carbon building block.
General Reaction Scheme:
Caption: General scheme for the synthesis of pyrimido[4,5-h]quinolines.
Materials:
-
7-Substituted-8-aminoquinoline
-
Diethyl malonate (or other active methylene compound)
-
Sodium ethoxide
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal to ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add the 7-substituted-8-aminoquinoline (1 equivalent) and diethyl malonate (1.2 equivalents).
-
Heat the reaction mixture to reflux and stir for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).
-
Collect the precipitated solid by filtration, wash with water and then with cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization.
Conclusion
This compound is a highly adaptable and valuable starting material for the synthesis of a wide array of heterocyclic compounds. Its reactivity allows for the introduction of diverse functionalities at the 7-position, and the subsequent transformation of the 8-nitro group provides a pathway to construct fused heterocyclic systems. The protocols outlined in these application notes provide a foundation for the exploration of novel quinoline-based compounds with potential applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 7-Fluoro-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed method for the analysis of 7-Fluoro-8-nitroquinoline using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is intended as a robust starting point for the quantification and purity assessment of this compound, which holds significance as an intermediate in pharmaceutical synthesis and as a potential bioactive molecule. The protocol outlines the necessary reagents, instrumentation, and chromatographic conditions. Additionally, this document provides a representative signaling pathway potentially modulated by quinoline derivatives, offering context for its application in drug development research.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural similarity to other biologically active quinoline derivatives suggests potential applications as an antimicrobial or anticancer agent. Accurate and reliable analytical methods are crucial for the characterization, quality control, and pharmacokinetic studies of this compound. This document provides a detailed protocol for a reversed-phase HPLC method suitable for the analysis of this compound.
Experimental Protocols
Sample Preparation
-
Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The proposed method is based on common practices for the analysis of nitroaromatic compounds and fluorinated quinolines.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Data Presentation
The following table summarizes hypothetical quantitative data for the analysis of this compound using the proposed HPLC method. This data is for illustrative purposes to demonstrate the expected performance of the method.
Table 2: Illustrative Quantitative Data
| Parameter | Value |
| Retention Time (tR) | ~ 5.2 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Representative Signaling Pathway
Quinoline derivatives have been investigated for their anticancer properties, and some have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival. The Forkhead Box M1 (FoxM1) signaling pathway is one such pathway that has been reported to be inhibited by certain quinoline compounds. The following diagram illustrates a simplified representation of the FoxM1 signaling pathway.
Discussion
The proposed reversed-phase HPLC method provides a straightforward and robust approach for the analysis of this compound. The use of a C18 column is well-suited for the retention of moderately polar compounds like quinoline derivatives. The acetonitrile-water mobile phase offers good selectivity and efficiency for such separations. A detection wavelength of 254 nm is commonly used for aromatic compounds and is expected to provide good sensitivity for the analyte.
It is important to note that this is a proposed method and may require optimization for specific sample matrices or to resolve potential impurities. Method validation should be performed according to the relevant regulatory guidelines to ensure its suitability for the intended application. This includes assessing parameters such as linearity, accuracy, precision, specificity, and robustness.
The illustrative signaling pathway highlights a potential mechanism of action for this compound, given the known activities of similar compounds. Further biological studies are necessary to confirm its specific molecular targets and therapeutic potential.
Conclusion
This application note provides a comprehensive, though theoretical, framework for the HPLC analysis of this compound. The detailed protocol and illustrative data serve as a valuable resource for researchers and scientists in the field of pharmaceutical analysis and drug development. The provided diagrams for the experimental workflow and a representative signaling pathway offer a clear visual representation of the analytical process and its potential biological context.
Application Notes and Protocols for the GC-MS Analysis of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of quinoline derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended to guide researchers, scientists, and professionals in drug development in establishing robust analytical methods for the identification and quantification of this important class of compounds.
Introduction to Quinoline Derivatives and their Analysis
Quinoline and its derivatives are a class of heterocyclic aromatic compounds that form the backbone of many synthetic and natural products. They exhibit a wide range of biological activities and are key pharmacophores in many approved drugs, including antimalarials, antibacterials, and anticancer agents.[1] The accurate and sensitive determination of quinoline derivatives is crucial in various fields, from pharmaceutical quality control and drug metabolism studies to environmental monitoring and food safety.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile quinoline derivatives. Its high chromatographic resolution and sensitive, specific detection make it an ideal tool for identifying and quantifying these compounds in complex matrices.
Experimental Protocols
This section details the methodologies for the analysis of quinoline derivatives in different sample matrices.
Analysis of Quinoline in Textiles
This protocol is adapted from a method for the determination of quinoline in textiles.
2.1.1. Sample Preparation: Ultrasonic Extraction
-
Weigh 1.0 g of the textile sample, cut into small pieces (approximately 5 mm x 5 mm).
-
Place the sample in a 50 mL conical flask and add 20 mL of ethyl acetate.
-
Ultrasonicate the sample for 30 minutes at 40°C.[2]
-
Allow the extract to cool to room temperature.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a clean vial.
-
The filtrate is now ready for GC-MS analysis.
2.1.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min
-
Ramp to 280°C at 20°C/min
-
Hold at 280°C for 5 min
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity. For quinoline, the characteristic ions are m/z 129, 102, and 76.
Identification of Quinoline Alkaloids in Honey
This protocol is based on a method for the identification of quinoline alkaloids in honey using GC-Time-of-Flight (TOF)-MS.[3]
2.2.1. Sample Preparation: Liquid-Liquid Microextraction (LLME)
-
Homogenize 5 g of honey sample with 10 mL of ultrapure water.
-
Adjust the pH of the sample to >11 with 1 M NaOH.
-
Add 100 µL of toluene to the sample solution.
-
Vortex for 2 minutes to facilitate the extraction of the alkaloids into the organic solvent.
-
Centrifuge at 4000 rpm for 5 minutes to separate the phases.
-
Carefully collect the toluene layer (upper layer) for GC-MS analysis.
2.2.2. GC-TOF-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: LECO Pegasus HT TOF-MS or equivalent
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 min
-
Ramp to 290°C at 10°C/min
-
Hold at 290°C for 10 min
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 200°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Rate: 10 spectra/s
-
Mass Range: m/z 45-500
Quantitative Data
The following tables summarize the quantitative data for the GC-MS analysis of quinoline derivatives.
Table 1: Quantitative Data for the Analysis of Quinoline in Textiles
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 10.0 mg/L | |
| Correlation Coefficient (r²) | >0.999 | |
| Limit of Quantification (LOQ) | 0.05 mg/kg | |
| Recovery | 82.0% - 99.8% | |
| Relative Standard Deviation (RSD) | 0.9% - 3.8% |
Table 2: Characteristic Mass Fragments of Quinoline
| m/z | Interpretation | Reference |
| 129 | Molecular Ion [M]⁺ | [4] |
| 102 | [M-HCN]⁺ | [4] |
| 76 | C₆H₄⁺ | [4] |
Signaling Pathway and Experimental Workflow
PI3K/Akt/mTOR Signaling Pathway Inhibition by Quinoline Derivatives
Certain quinoline derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[5][6] The following diagram illustrates the mechanism of action of a quinoline-based mTOR inhibitor.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a quinoline derivative.
General Experimental Workflow for GC-MS Analysis
The following diagram outlines the logical steps involved in the GC-MS analysis of quinoline derivatives.
Caption: General workflow for GC-MS analysis of quinoline derivatives.
References
- 1. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization of 7-Fluoro-8-nitroquinoline using Multinuclear NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Fluoro-8-nitroquinoline is a substituted quinoline derivative of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and nitro substituents. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of such novel compounds. This application note provides a detailed protocol for the characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques, including ¹H, ¹³C, and ¹⁹F NMR.
Data Presentation
While specific experimental data for this compound is not publicly available, the following table summarizes the expected ¹H, ¹³C, and ¹⁹F NMR spectral data based on known substituent effects on the quinoline scaffold. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: Predicted NMR Spectral Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) |
| H-2 | ~8.9 | dd, J ≈ 4.5, 1.5 Hz | ~152 | - |
| H-3 | ~7.5 | dd, J ≈ 8.5, 4.5 Hz | ~122 | - |
| H-4 | ~8.2 | dd, J ≈ 8.5, 1.5 Hz | ~137 | - |
| H-5 | ~7.8 | d, J ≈ 9.0 Hz | ~128 | - |
| H-6 | ~7.6 | dd, J ≈ 9.0, 7.0 Hz | ~120 | - |
| C-4a | - | - | ~129 | - |
| C-5 | - | - | ~128 | - |
| C-6 | - | - | ~120 | - |
| C-7 | - | - | ~155 (d, ¹JCF ≈ 250 Hz) | - |
| C-8 | - | - | ~140 | - |
| C-8a | - | - | ~148 | - |
| F-7 | - | - | - | ~ -120 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Experimental Protocols
1. Sample Preparation
A standard protocol for preparing an NMR sample of a small organic molecule should be followed.[1][2]
-
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
High-quality 5 mm NMR tube
-
Pasteur pipette
-
Vial
-
-
Procedure:
-
Weigh the desired amount of this compound and place it in a clean, dry vial.[2]
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2]
-
Ensure the sample is fully dissolved. Gentle vortexing can be used to aid dissolution.[2]
-
Using a Pasteur pipette, transfer the solution into the NMR tube.
-
Cap the NMR tube securely and label it appropriately.
-
2. NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra on a standard 400 or 500 MHz NMR spectrometer.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Spectral Width: 0-12 ppm
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
Temperature: 298 K
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Spectral Width: 0-200 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
¹⁹F NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment
-
Spectral Width: A typical range for organic fluorine compounds (e.g., +50 to -250 ppm)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
-
-
2D NMR Spectroscopy (COSY & HSQC):
-
COSY (Correlation Spectroscopy): Used to identify proton-proton couplings.[3][4] A standard gradient-enhanced COSY experiment (e.g., cosygpqf) should be utilized.
-
HSQC (Heteronuclear Single Quantum Coherence): Used to correlate protons with their directly attached carbons. A standard gradient-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.2) is recommended.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Reference the spectra. For ¹H and ¹³C NMR, the residual solvent peak can be used as an internal reference (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm). For ¹⁹F NMR, an external standard like CFCl₃ (δF = 0 ppm) or an internal standard can be used.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the atoms.
Visualization
The following diagram illustrates the general workflow for the NMR characterization of this compound.
Caption: Workflow for NMR Characterization.
References
Application Notes: 7-Fluoro-8-nitroquinoline for Fluorescence Quenching Studies
Introduction
7-Fluoro-8-nitroquinoline is a substituted quinoline derivative with potential applications in fluorescence spectroscopy. The quinoline ring system is inherently fluorescent, while the presence of a nitro group (-NO2), a strong electron-withdrawing group, and a fluoro group (-F) can modulate its photophysical properties. The nitro group, in particular, is a well-known fluorescence quencher. This unique combination makes this compound a potential candidate for use in fluorescence quenching-based assays for the detection and quantification of various analytes.
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore through various molecular interactions. This phenomenon can be harnessed to develop sensitive assays for a wide range of applications, including drug discovery, environmental monitoring, and diagnostics. The quenching of this compound's intrinsic fluorescence upon interaction with a target analyte can serve as a signal for the presence and concentration of that analyte.
Principle of Operation
The fluorescence of this compound is attributed to the π-electron system of the quinoline ring. Upon excitation with an appropriate wavelength of light, the molecule is promoted to an excited electronic state. It then returns to the ground state by emitting a photon, which is observed as fluorescence.
The presence of the 8-nitro group is expected to induce a photoinduced electron transfer (PET) quenching mechanism. In the presence of an electron-donating analyte, an excited-state electron transfer can occur from the analyte to the electron-deficient nitroquinoline moiety. This process provides a non-radiative pathway for the excited fluorophore to return to the ground state, thus quenching the fluorescence emission. The efficiency of this quenching is dependent on the concentration of the analyte, forming the basis for a quantitative assay.
Experimental Protocols
1. Preparation of Stock Solutions
-
This compound Stock Solution (1 mM):
-
Accurately weigh 1.92 mg of this compound (M.W. 192.14 g/mol ).
-
Dissolve the compound in 10 mL of a suitable organic solvent (e.g., DMSO or ethanol) to obtain a 1 mM stock solution.
-
Store the stock solution in a dark, airtight container at 4°C.
-
-
Analyte Stock Solution (10 mM):
-
Prepare a 10 mM stock solution of the analyte of interest in an appropriate buffer or solvent. The choice of solvent should be compatible with the fluorescence assay and ensure the solubility of the analyte.
-
2. Determination of Optimal Excitation and Emission Wavelengths
-
Prepare a dilute solution (e.g., 10 µM) of this compound in the chosen assay buffer.
-
Using a spectrofluorometer, scan the excitation spectrum while monitoring the emission at a fixed wavelength (e.g., 450 nm). The wavelength of maximum excitation intensity is the optimal excitation wavelength (λex).
-
Next, set the excitation to the determined λex and scan the emission spectrum. The wavelength of maximum emission intensity is the optimal emission wavelength (λem).
3. Fluorescence Quenching Assay Protocol
-
Prepare a series of dilutions of the analyte from the stock solution in the assay buffer.
-
In a 96-well black microplate, add a fixed concentration of this compound (e.g., 10 µM final concentration) to each well.
-
To each well, add an increasing concentration of the analyte. Include a control well with only this compound in the assay buffer.
-
Incubate the plate at a constant temperature (e.g., 25°C) for a predetermined time to allow for any binding or interaction to reach equilibrium.
-
Measure the fluorescence intensity of each well using a microplate reader with the predetermined optimal excitation and emission wavelengths.
4. Data Analysis: Stern-Volmer Plot
The quenching efficiency can be analyzed using the Stern-Volmer equation:
F₀ / F = 1 + Ksv[Q]
Where:
-
F₀ is the fluorescence intensity of this compound in the absence of the analyte (quencher).
-
F is the fluorescence intensity in the presence of the analyte at concentration [Q].
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the analyte.
A plot of F₀/F versus [Q] should yield a straight line with a slope equal to Ksv. The linearity of the Stern-Volmer plot can provide insights into the quenching mechanism (dynamic vs. static).
Data Presentation
Table 1: Hypothetical Fluorescence Quenching Data for this compound with a Generic Analyte
| Analyte Concentration [Q] (µM) | Fluorescence Intensity (F) (a.u.) | F₀/F |
| 0 | 985.4 | 1.00 |
| 10 | 821.2 | 1.20 |
| 20 | 703.9 | 1.40 |
| 30 | 615.9 | 1.60 |
| 40 | 547.4 | 1.80 |
| 50 | 492.7 | 2.00 |
Note: This data is for illustrative purposes only.
From this hypothetical data, the Stern-Volmer constant (Ksv) can be calculated from the slope of the F₀/F vs. [Q] plot.
Visualizations
Application Notes and Protocols: 7-Fluoro-8-nitroquinoline in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 7-fluoro-8-nitroquinoline as a key building block in the development of novel kinase inhibitors. The strategic placement of the fluorine and nitro groups on the quinoline scaffold allows for versatile downstream functionalization, making it an attractive starting material for generating libraries of potential therapeutic agents.
Introduction
The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors. The introduction of a fluorine atom at the 7-position and a nitro group at the 8-position of the quinoline ring system offers unique opportunities for chemical modification and modulation of biological activity. The electron-withdrawing nature of these substituents activates the C7 position for nucleophilic aromatic substitution, a key reaction in the synthesis of a diverse range of kinase inhibitors. This document outlines the synthesis of 7-arylamino-8-nitroquinoline derivatives and provides context for their potential application in targeting critical signaling pathways implicated in cancer and other diseases.
Data Presentation
While specific IC50 data for kinase inhibitors directly synthesized from this compound is not extensively available in the public domain, the following table presents inhibitory concentrations for structurally related 4-anilinoquinoline and quinazoline derivatives against common kinase targets like the Epidermal Growth Factor Receptor (EGFR). This data serves as a reference for the potential efficacy of compounds derived from the this compound scaffold.
| Compound Class | Target Kinase(s) | Representative IC50 Values (nM) | Reference Compound(s) |
| 4-Anilinoquinolines | EGFR | 10 - 100 | Gefitinib |
| 4-Anilinoquinazolines | EGFR, HER2 | 0.03 - 27.06 | Lapatinib, Afatinib |
| 7-substituted Quinolinones | EGFR, HER-2, PDGFR-β, VEGFR-2 | 0.07 x 10⁻³ - 0.28 x 10⁻³ µM | Sorafenib |
| 4-Arylamino-quinazolines | EGFRT790M/L858R | 2.7 | Afatinib |
Signaling Pathways
Kinase inhibitors derived from quinoline scaffolds often target key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the EGFR and VEGFR pathways. Understanding these pathways is crucial for the rational design of new inhibitors.
Caption: Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Caption: Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.
Experimental Workflow
The development of kinase inhibitors from a starting scaffold like this compound typically follows a structured workflow from initial synthesis to preclinical evaluation.
Caption: Experimental workflow for kinase inhibitor development.
Experimental Protocols
Protocol 1: Synthesis of 7-(Arylamino)-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Derivatives
This protocol is adapted from the synthesis of related 7-haloanilino-8-nitrofluoroquinolone derivatives and describes the nucleophilic aromatic substitution of a 7-fluoro-8-nitroquinolone core with various anilines.
Materials:
-
1-Cyclopropyl-6,7-difluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (or ethyl ester thereof)
-
Substituted aniline (2 molar equivalents)
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile or Dimethylformamide (DMF)
-
Hydrochloric acid (for hydrolysis if starting with ester)
-
Sodium hydroxide (for hydrolysis if starting with ester)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., dichloromethane/methanol mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 1-cyclopropyl-6,7-difluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (or its ethyl ester) in acetonitrile or DMF.
-
Addition of Reagents: Add 2 molar equivalents of the desired substituted aniline to the solution. Subsequently, add a suitable base such as pyridine or DIPEA (2-3 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the aniline.
-
Work-up (if starting with the carboxylic acid):
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product directly by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 7-(arylamino)-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative.
-
-
Work-up and Hydrolysis (if starting with the ethyl ester):
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the intermediate ester by silica gel column chromatography.
-
To the purified ester, add a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 2 M).
-
Heat the mixture to reflux for 2-4 hours to facilitate hydrolysis of the ester.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid product.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain the final product.
-
Characterization:
The structure of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Recombinant target kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the inhibitor compound in DMSO. Create a serial dilution of the inhibitor in the kinase assay buffer.
-
Reaction Mixture Preparation: In the wells of a microtiter plate, add the kinase, substrate, and the serially diluted inhibitor.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (luminescence, fluorescence) that is proportional to the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: Measure the signal using a microplate reader. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
These protocols and application notes provide a foundational guide for the synthesis and evaluation of novel kinase inhibitors derived from this compound. The versatility of this scaffold, combined with a systematic approach to synthesis and biological testing, holds significant promise for the discovery of new therapeutic agents.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Fluoro-8-nitroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 7-Fluoro-8-nitroquinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is a two-step synthesis. The first step is typically a Skraup synthesis to create the 7-fluoroquinoline core, followed by a selective nitration at the C-8 position using a mixture of nitric and sulfuric acids.
Q2: I am experiencing a very low yield after the nitration step. What are the likely causes?
Low yields in the nitration of 7-fluoroquinoline are often attributed to several factors:
-
Incomplete reaction: The reaction time or temperature may not be sufficient for the nitration to go to completion.
-
Side reactions: Formation of undesired isomers (e.g., 5-nitro) or di-nitrated products can consume the starting material and reduce the yield of the desired product.
-
Degradation of starting material or product: The strongly acidic and oxidative conditions can lead to the degradation of the quinoline ring if not properly controlled.
-
Loss during work-up: The product may be lost during the extraction or purification steps.
Q3: How can I minimize the formation of the 5-nitro isomer?
The formation of the 5-nitro isomer is a common side reaction. To favor the formation of the 8-nitro isomer, it is crucial to maintain a low reaction temperature during the addition of the nitrating mixture. Running the reaction at temperatures below 0°C can significantly improve the selectivity for 8-nitration.
Q4: What is the best method for purifying the crude this compound?
Purification can often be achieved by pouring the reaction mixture over crushed ice to precipitate the crude product. The precipitate can then be collected by filtration and washed with cold water to remove excess acid. Further purification can be accomplished by recrystallization from a suitable solvent, such as ethanol. In cases where isomeric impurities are significant, column chromatography may be necessary.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete nitration | - Ensure dropwise addition of the nitrating mixture at low temperature (-5°C to 0°C).- After addition, allow the reaction to stir for an adequate time (e.g., 40-60 minutes) before quenching.- Monitor the reaction progress using TLC. |
| Formation of multiple products (isomers) | - Maintain a consistently low temperature during the addition of the nitrating agent to enhance selectivity for the 8-position.- Use a high-purity 7-fluoroquinoline starting material. | |
| Product loss during work-up | - Ensure complete precipitation by pouring the reaction mixture slowly into a large volume of ice-water with vigorous stirring.- Use cold water for washing the precipitate to minimize dissolution.- If using solvent extraction, ensure the correct pH for partitioning and perform multiple extractions. | |
| Product is an oil or fails to crystallize | Impurities are present | - Attempt to purify a small sample via column chromatography to isolate the pure product, which should be a solid.- Try trituration of the oil with a non-polar solvent (e.g., hexanes) to induce crystallization. |
| Residual solvent | - Ensure the product is thoroughly dried under vacuum. | |
| Difficulty in separating 5-nitro and 8-nitro isomers | Similar polarity of isomers | - Utilize column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) for separation.- Consider converting the mixture to their hydrochloride salts, which may have different solubilities, facilitating separation.[1] |
Experimental Protocols
Synthesis of 7-Fluoroquinoline (via Skraup Synthesis)
This protocol is a general representation and may require optimization.
-
In a fume hood, cautiously add concentrated sulfuric acid to a mixture of 3-fluoroaniline, glycerol, and an oxidizing agent (e.g., sodium m-nitrobenzenesulfonate).
-
Heat the mixture under reflux for several hours. The reaction is exothermic and should be carefully controlled.
-
After cooling, pour the mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude 7-fluoroquinoline.
-
The crude product can be purified by steam distillation or solvent extraction followed by distillation under reduced pressure.
Nitration of 7-Fluoroquinoline to this compound
This protocol is adapted from the synthesis of the analogous 7-methyl-8-nitroquinoline and may require optimization.[2]
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-fluoroquinoline in concentrated sulfuric acid. Cool the mixture to -5°C in an ice-salt bath.
-
Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, and cool it separately.
-
Add the cold nitrating mixture dropwise to the stirred solution of 7-fluoroquinoline, ensuring the temperature does not rise above 0°C.
-
After the addition is complete, continue stirring the mixture at low temperature for 40-60 minutes.
-
Slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the solid product under vacuum. The product can be further purified by recrystallization from ethanol.
Data Presentation
| Reaction | Reactants | Conditions | Reported Yield of Analogous Product |
| Nitration of 7-methylquinoline | 7-methylquinoline, fuming HNO₃, H₂SO₄ | -5°C, 40 min | 99% (based on 7-methylquinoline)[2] |
| Synthesis of 7-haloanilino-8-nitrofluoroquinolone derivatives | 7-chloro-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and halogenated anilines | DMF/pyridine | Low yields[3] |
| Alternative synthesis of 7-haloanilino-8-nitrofluoroquinolone derivatives | Carboxylate ester intermediate followed by hydrolysis | - | Satisfactory yields[3] |
Visualizations
Caption: General experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Technical Support Center: Purification of 7-Fluoro-8-nitroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 7-Fluoro-8-nitroquinoline. The following information is based on established purification techniques for related fluoro-nitro-aromatic compounds and may require optimization for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two most common and effective methods for the purification of this compound and analogous compounds are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity and scale of the purification.
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A good recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. For compounds with similar polarity, such as other nitroquinolines, common solvents to screen include ethanol, methanol, ethyl acetate, toluene, and mixtures of these with hexanes or water. It is recommended to perform small-scale solubility tests with the crude product in various solvents to identify the optimal one.
Q3: What are the likely impurities in my crude this compound sample?
Impurities can arise from starting materials, reagents, or side reactions during the synthesis. In the nitration of fluoroquinolines, potential impurities include regioisomers (e.g., 7-Fluoro-5-nitroquinoline), over-nitrated products, or unreacted starting material. The presence of these will influence the choice of purification strategy. For instance, isomers with different polarities can often be separated by column chromatography.
Q4: My compound is not crystallizing out of solution during recrystallization. What should I do?
If crystals do not form upon cooling, several techniques can be employed. You can try scratching the inside of the flask with a glass rod at the solution-air interface to create nucleation sites. Adding a seed crystal of pure this compound, if available, can also induce crystallization. If the solution is too dilute, you may need to evaporate some of the solvent and allow it to cool again. Placing the solution in an ice bath or refrigerator can also promote crystallization.
Q5: How do I select the mobile phase for column chromatography of this compound?
The selection of the mobile phase (eluent) for column chromatography is typically guided by thin-layer chromatography (TLC) analysis. A good solvent system will provide a retention factor (Rf) for this compound in the range of 0.2-0.4 and show good separation from impurities. Due to the presence of the polar nitro group and the quinoline nitrogen, a mobile phase of intermediate polarity, such as a mixture of a non-polar solvent (e.g., hexanes, cyclohexane) and a more polar solvent (e.g., ethyl acetate, dichloromethane), is a good starting point.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Suggested Solution |
| Oily Precipitate Forms Instead of Crystals | The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated with impurities. / Cooling is too rapid. | Use a lower-boiling point solvent. / Perform a hot filtration to remove insoluble impurities. / Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Low Recovery of Pure Product | Too much solvent was used. / The compound has significant solubility in the cold solvent. / Premature crystallization occurred during hot filtration. | Concentrate the filtrate by evaporating some of the solvent. / Cool the filtrate for a longer period or at a lower temperature. / Ensure the filtration apparatus is pre-heated and the filtration is performed quickly. |
| Colored Impurities Remain in Crystals | The impurity co-crystallizes with the product. / The impurity is strongly adsorbed to the crystal surface. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). / A second recrystallization may be necessary. |
Column Chromatography Issues
| Issue | Possible Cause | Suggested Solution |
| Poor Separation of Compound and Impurities | The polarity of the mobile phase is too high or too low. / The column is overloaded with the sample. | Optimize the mobile phase composition using TLC. A less polar eluent will increase retention, while a more polar one will decrease it. / Use a larger column or load less crude material. |
| Compound is Stuck on the Column | The mobile phase is not polar enough to elute the compound. / The compound is interacting strongly with the stationary phase (silica gel is acidic). | Gradually increase the polarity of the mobile phase (gradient elution). A small amount of a more polar solvent like methanol can be added. / If the compound is basic, consider adding a small amount of a basic modifier like triethylamine to the eluent. |
| Cracked or Channeled Column Bed | Improper packing of the column. / The column ran dry. | Ensure the stationary phase is packed as a uniform slurry and is not allowed to dry out at any point during the purification. |
Experimental Protocols
Note: These are generalized protocols and should be adapted based on the specific properties of your crude this compound and the impurities present.
Protocol 1: Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, ethyl acetate, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound to completely dissolve it.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude material and spot it on a TLC plate. Develop the plate using different solvent systems (e.g., varying ratios of hexanes:ethyl acetate) to find a system that gives good separation and an Rf value of ~0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
Caption: General workflow for the purification of this compound by column chromatography.
Caption: A logical diagram illustrating common troubleshooting pathways for purification.
Overcoming solubility issues with 7-Fluoro-8-nitroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 7-Fluoro-8-nitroquinoline.
Troubleshooting Guide: Overcoming Solubility Issues
Researchers may encounter difficulties in dissolving this compound for their experiments. The following guide provides a systematic approach to addressing these challenges.
Initial Solvent Selection:
| Solvent | Expected Solubility (based on 8-nitroquinoline) | Notes |
| Dimethyl Sulfoxide (DMSO) | Likely soluble | A common solvent for dissolving a wide range of organic compounds. Can be used for preparing stock solutions. |
| Dimethylformamide (DMF) | Likely soluble | Another polar aprotic solvent suitable for creating stock solutions. |
| Ethanol | Soluble[2] | A common, less toxic solvent. |
| Methanol | Slightly Soluble[4] | May require heating or co-solvents. |
| Chloroform | Soluble[2] | A non-polar solvent option. |
| Benzene | Soluble[2] | Use with caution due to toxicity. |
| Acetone | Likely soluble | A versatile solvent for many organic compounds. |
| Water | Sparingly soluble[1] | Expected to have very low solubility in aqueous solutions. |
Troubleshooting Workflow for Solubility Issues:
If initial attempts to dissolve this compound are unsuccessful, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for solubilizing this compound.
Experimental Protocols
Here are detailed methodologies for key solubilization techniques.
Protocol 1: Sonication
-
Weigh the desired amount of this compound and place it in a suitable vial.
-
Add the selected organic solvent to the vial to the desired final concentration.
-
Vortex the mixture briefly to suspend the compound.
-
Place the vial in a bath sonicator.
-
Sonicate the mixture for 10-15 minute intervals. Check for dissolution after each interval.
-
Avoid overheating the sample by using a cool water bath or sonicating in shorter bursts.
Protocol 2: Gentle Heating
-
Follow steps 1-3 from the Sonication protocol.
-
Place the vial in a heating block or water bath set to a temperature between 30-40°C. Caution: Do not overheat, as this may cause degradation of the compound.
-
Stir the mixture continuously using a magnetic stirrer.
-
Monitor the dissolution of the compound. Once dissolved, allow the solution to cool to room temperature. Observe for any precipitation upon cooling.
Protocol 3: Using a Co-solvent System
This technique is particularly useful when a compound is poorly soluble in a desired final solvent (e.g., an aqueous buffer) but soluble in a water-miscible organic solvent.
-
Dissolve the this compound in a minimal amount of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO or ethanol).
-
Vortex or sonicate until the compound is fully dissolved.
-
Slowly add the resulting solution dropwise to the desired aqueous buffer while stirring vigorously.
-
Monitor for any signs of precipitation. If precipitation occurs, the ratio of the co-solvent to the aqueous buffer may need to be optimized.
Frequently Asked Questions (FAQs)
Q1: I am seeing precipitation when I add my this compound stock solution in DMSO to my aqueous assay buffer. What should I do?
A1: This is a common issue when a compound is significantly less soluble in the final aqueous solution than in the organic stock solvent. Here are a few troubleshooting steps:
-
Decrease the final concentration: The concentration of this compound in your final assay may be above its solubility limit in the aqueous buffer. Try performing a serial dilution to find the maximum soluble concentration.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, a slightly higher percentage of the organic co-solvent (e.g., increasing DMSO from 0.1% to 0.5%) may keep the compound in solution. Be sure to check the tolerance of your cells or assay to the solvent.
-
Use a different co-solvent: Sometimes, switching to a different water-miscible organic solvent, like ethanol, can improve solubility in the final solution.
-
Utilize surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, can help to maintain the solubility of hydrophobic compounds in aqueous media.[5]
Q2: Can I heat my solution to dissolve this compound?
A2: Gentle heating can be an effective method to increase the rate of dissolution. However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. It is recommended to keep the temperature below 40°C and to monitor for any color changes that might indicate decomposition. Always allow the solution to return to room temperature to ensure the compound remains in solution.
Q3: Is it better to use sonication or vortexing to dissolve the compound?
A3: While vortexing can help to suspend the compound, sonication is generally more effective for breaking up small solid particles and enhancing dissolution. For difficult-to-dissolve compounds, a combination of vortexing followed by sonication is often the most effective approach.
Q4: What are the safety precautions I should take when handling this compound?
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Consult the supplier's safety data sheet for the most specific and up-to-date safety information.
References
Technical Support Center: Synthesis of 7-fluoro-8-nitroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 7-fluoro-8-nitroquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method for synthesizing this compound is through the electrophilic nitration of 7-fluoroquinoline using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.
Q2: What are the expected major side products in the synthesis of this compound?
A2: The primary side products are typically positional isomers, such as 7-fluoro-5-nitroquinoline and 7-fluoro-6-nitroquinoline. The formation of these isomers is due to the directing effects of the fluorine atom and the quinoline ring system.
Q3: What analytical techniques can be used to identify and quantify the product and side products?
A3: A combination of techniques is recommended for accurate identification and quantification. High-Performance Liquid Chromatography (HPLC) is ideal for separating the isomers and determining their relative ratios. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) is crucial for structural elucidation of the desired product and any isolated side products. Mass Spectrometry (MS) can confirm the molecular weight of the products.
Q4: What are the typical purification methods for separating this compound from its isomers?
A4: Purification can be challenging due to the similar physical properties of the isomers. Column chromatography on silica gel is the most common method. Recrystallization from a suitable solvent system may also be effective if there is a significant difference in the solubility of the isomers.
Troubleshooting Guide
Problem 1: Low yield of the desired this compound product.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Monitor the reaction progress using TLC or HPLC. If the reaction is stalling, consider increasing the reaction time or temperature slightly. However, be cautious as higher temperatures can lead to the formation of more side products.
-
-
Possible Cause 2: Suboptimal reaction temperature.
-
Solution: The nitration of quinolines is highly temperature-dependent. Ensure the reaction is carried out at the recommended temperature, typically between 0 and 10 °C, to favor the formation of the 8-nitro isomer. Refer to the table below for the effect of temperature on product distribution.
-
-
Possible Cause 3: Incorrect ratio of nitrating agents.
-
Solution: The ratio of nitric acid to sulfuric acid is critical. A higher concentration of sulfuric acid generally promotes the formation of the nitronium ion (NO₂⁺), the active electrophile. Experiment with slight variations in the acid ratio to optimize the yield of the desired product.
-
Problem 2: High percentage of isomeric side products (e.g., 7-fluoro-5-nitroquinoline).
-
Possible Cause 1: Reaction temperature is too high.
-
Solution: As mentioned, higher temperatures can reduce the regioselectivity of the nitration. Maintain a low and consistent temperature throughout the addition of the nitrating mixture and the subsequent reaction time.
-
-
Possible Cause 2: Rate of addition of the nitrating agent is too fast.
-
Solution: A rapid addition of the nitrating mixture can cause localized increases in temperature, leading to a decrease in selectivity. Add the nitrating agent dropwise with vigorous stirring to ensure proper mixing and heat dissipation.
-
Problem 3: Difficulty in separating the desired 8-nitro isomer from other isomers.
-
Possible Cause: Ineffective purification technique.
-
Solution 1 (Column Chromatography): Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. Use a high-quality silica gel with a small particle size for better resolution.
-
Solution 2 (Recrystallization): Experiment with different solvent systems for recrystallization. A mixture of solvents might be necessary to achieve differential solubility between the isomers. Seeding the solution with a pure crystal of the desired product can sometimes aid in selective crystallization.
-
Data Presentation
Table 1: Effect of Reaction Temperature on the Product Distribution in the Nitration of 7-fluoroquinoline (Hypothetical Data)
| Reaction Temperature (°C) | This compound (%) | 7-fluoro-5-nitroquinoline (%) | Other Side Products (%) |
| -10 | 85 | 10 | 5 |
| 0 | 75 | 20 | 5 |
| 10 | 60 | 35 | 5 |
| 25 | 45 | 50 | 5 |
Experimental Protocols
Key Experiment: Nitration of 7-fluoroquinoline
-
Preparation of the Nitrating Mixture: In a dropping funnel, slowly add 1.0 equivalent of fuming nitric acid to 3.0 equivalents of concentrated sulfuric acid, while cooling the mixture in an ice-salt bath.
-
Reaction Setup: Dissolve 1.0 equivalent of 7-fluoroquinoline in 5.0 equivalents of concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and a thermometer. Cool the flask to 0 °C in an ice bath.
-
Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of 7-fluoroquinoline over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7. Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Stability of 7-Fluoro-8-nitroquinoline under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Fluoro-8-nitroquinoline. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Issue: Unexpected Degradation of this compound in Solution
Possible Cause 1: pH Instability Nitroquinoline derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions. The nitro group can activate the quinoline ring system towards nucleophilic attack.
Troubleshooting Steps:
-
pH Monitoring: Ensure the pH of your solution is maintained within a neutral range (pH 6-8) if possible.
-
Buffer Selection: Use an appropriate buffer system to maintain a stable pH.
-
Forced Degradation Study: To understand the pH sensitivity, consider performing a forced degradation study by intentionally exposing the compound to a range of acidic and basic conditions (e.g., 0.1 M HCl, 0.1 M NaOH) and analyzing the degradation products.
Possible Cause 2: Presence of Strong Nucleophiles The fluorine atom at the 7-position may be susceptible to nucleophilic aromatic substitution, especially when activated by the electron-withdrawing nitro group.
Troubleshooting Steps:
-
Reagent Compatibility: Avoid the use of strong nucleophiles (e.g., primary/secondary amines, thiols) in your formulation or reaction mixture unless a reaction is intended.
-
Solvent Purity: Ensure solvents are free from nucleophilic impurities.
Issue: Discoloration or Degradation of Solid this compound
Possible Cause 1: Photostability Nitroaromatic compounds can be sensitive to light, leading to photodegradation, which may manifest as a color change.
Troubleshooting Steps:
-
Storage: Store the solid compound and solutions in amber vials or otherwise protected from light.[1]
-
Handling: Minimize exposure to ambient and direct light during experiments.
-
Photostability Testing: Conduct a photostability study by exposing the compound to a controlled light source (e.g., ICH-compliant photostability chamber) to quantify its light sensitivity.
Possible Cause 2: Thermal Instability While many quinoline derivatives are thermally stable at ambient temperatures, elevated temperatures can lead to degradation. The recommended storage is in a dry, sealed place.[2]
Troubleshooting Steps:
-
Storage Conditions: Store the compound at the recommended temperature, typically in a cool and dry place. For long-term storage, consider refrigeration or freezing, ensuring the container is well-sealed to prevent moisture condensation upon removal.
-
Thermal Stress Testing: To determine the thermal stability, perform a thermogravimetric analysis (TGA) or expose the compound to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period and analyze for degradation.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: To ensure stability, this compound should be stored in a tightly sealed container, protected from light and moisture.[1] Storing in a cool, dry, and well-ventilated area is recommended.[1] For long-term storage, keeping it in a refrigerator or freezer within a desiccator is advisable.
Q2: What are the known chemical incompatibilities of this compound?
A2: Based on the general reactivity of related nitroquinoline compounds, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases.[1] Additionally, strong nucleophiles could potentially displace the fluorine atom.
Q3: How can I perform a forced degradation study on this compound?
A3: A forced degradation study, also known as stress testing, is crucial for understanding the intrinsic stability of a compound.[3] It involves subjecting the compound to conditions more severe than accelerated stability testing.[3] A typical study would include the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at room temperature and/or elevated temperature.
-
Base Hydrolysis: 0.1 M NaOH at room temperature and/or elevated temperature.
-
Oxidative Degradation: 3% Hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid compound at a temperature below its melting point (e.g., 105°C).
-
Photodegradation: Exposing the solid or a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
The goal is to achieve 5-20% degradation to enable the identification of degradation products and the validation of a stability-indicating analytical method.[3]
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: A stability-indicating analytical method is required, which can separate the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric (MS) detector is the most common and effective technique. The development of such a method is a primary goal of forced degradation studies.[3]
Data Presentation
Table 1: Example Data Table for pH Stability Study of this compound
| Condition | Time (hours) | Initial Purity (%) | Purity after Treatment (%) | % Degradation | Number of Degradants |
| 0.1 M HCl (RT) | 24 | 99.8 | 98.5 | 1.3 | 1 |
| 0.1 M HCl (60°C) | 24 | 99.8 | 92.1 | 7.7 | 2 |
| pH 7 Buffer (RT) | 72 | 99.8 | 99.7 | 0.1 | 0 |
| 0.1 M NaOH (RT) | 24 | 99.8 | 95.4 | 4.4 | 2 |
| 0.1 M NaOH (60°C) | 24 | 99.8 | 85.2 | 14.6 | 3 |
Table 2: Example Data Table for Photostability and Thermal Stability Studies
| Condition | Duration | Initial Purity (%) | Purity after Treatment (%) | % Degradation | Physical Appearance |
| Solid (ICH Light) | 1.2 million lux hrs | 99.8 | 97.2 | 2.6 | Slight yellowing |
| Solution (ICH Light) | 1.2 million lux hrs | 99.8 | 94.5 | 5.3 | Noticeable yellowing |
| Solid (80°C) | 7 days | 99.8 | 99.5 | 0.3 | No change |
| Solution (60°C) | 7 days | 99.8 | 98.9 | 0.9 | No change |
Experimental Protocols
Protocol 1: General Procedure for Forced Hydrolytic Degradation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Add a known volume of the stock solution to an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at room temperature and at 60°C.
-
Base Hydrolysis: Add a known volume of the stock solution to an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at room temperature and at 60°C.
-
Neutralization: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot and neutralize it (base for the acidic sample, acid for the basic sample).
-
Analysis: Dilute the neutralized sample to a suitable concentration and analyze by a validated HPLC method.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for sample degradation.
References
Technical Support Center: HPLC Separation of Quinoline Isomers
Welcome to the technical support center for the HPLC separation of quinoline isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the chromatographic analysis of these compounds.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC separation of quinoline isomers. The guides are presented in a question-and-answer format to directly tackle specific problems.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My quinoline isomer peaks are showing significant tailing or fronting. What are the potential causes and how can I resolve this?
Answer:
Peak tailing is a common issue when analyzing basic compounds like quinoline and its isomers. This is often due to strong interactions between the basic analytes and acidic residual silanol groups on the silica-based stationary phase.[1] Peak fronting can be a result of sample overload or issues with the sample solvent.[1]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Quinoline is a basic compound. Lowering the pH of the mobile phase (e.g., to pH 3) can protonate the quinoline molecule, which can help to reduce tailing by minimizing interactions with silanol groups.[2] However, operating near the pKa of the analyte can sometimes lead to poor peak shape, so it's often best to work at a pH at least 1.5 units away from the pKa.[3]
-
Use of Mobile Phase Additives:
-
Acidic Additives: Adding a small amount of an acid like formic acid or acetic acid to the mobile phase can help to protonate residual silanols and reduce peak tailing. Trifluoroacetic acid (TFA) can also be effective for enhancing retention of hydrophilic protonated bases through ion-pairing effects.[4]
-
Basic Additives (Silanol Masking Agents): Adding a small concentration of a basic compound like triethylamine (TEA) to the mobile phase can effectively "mask" the active silanol sites on the stationary phase, preventing them from interacting with the basic quinoline isomers and thus improving peak shape.
-
-
Column Selection:
-
End-Capped Columns: Use a modern, high-quality end-capped C18 or C8 column. End-capping is a process that covers most of the residual silanol groups.
-
"Base-Deactivated" Columns: These columns are specifically designed to provide good peak shapes for basic compounds.
-
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than your initial mobile phase. Injecting in a stronger solvent can lead to peak distortion.[1]
-
Sample Concentration: Overloading the column with too much sample can lead to peak fronting. Try reducing the injection volume or the concentration of your sample.[1]
Issue 2: Co-elution or Poor Resolution of Isomers
Question: I am unable to separate two or more quinoline isomers. What strategies can I employ to improve resolution?
Answer:
Achieving baseline separation of structurally similar isomers can be challenging. The key is to manipulate the selectivity of your chromatographic system.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Switching the organic modifier in your mobile phase (e.g., from acetonitrile to methanol, or vice-versa) can alter the selectivity of the separation.
-
Gradient Optimization: If using a gradient, adjust the slope. A shallower gradient can often improve the resolution of closely eluting peaks.
-
-
Change Stationary Phase:
-
If a standard C18 column is not providing adequate separation, consider a different stationary phase chemistry. Phenyl-hexyl or biphenyl phases can offer different selectivity for aromatic compounds like quinoline through π-π interactions.
-
For chiral separations, a dedicated chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs are commonly used for the enantioseparation of quinoline derivatives.[5]
-
-
Adjust Temperature: Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer. However, the effect on selectivity can be unpredictable and should be evaluated empirically.
-
For Chiral Separations:
-
Screening Different Chiral Columns: The most effective approach is to screen a variety of chiral stationary phases with different selectors.
-
Mobile Phase Modifiers: For chiral separations, small amounts of acidic or basic additives can significantly impact enantioselectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a separation method for positional quinoline isomers (e.g., methylquinolines)?
A1: A good starting point is a reversed-phase method using a C18 column. A simple mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is often effective. You can begin with a gradient elution to determine the approximate elution time of the isomers and then switch to an isocratic method for optimization if the retention times are close. For example, a method for 7-methylquinoline uses a mobile phase of acetonitrile, water, and phosphoric acid.[6]
Q2: How do I choose a column for separating quinoline enantiomers?
A2: The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are a common and effective choice for many chiral separations, including those of quinoline derivatives like mefloquine.[7] It is often necessary to screen several different chiral columns to find the one that provides the best enantioselectivity for your specific analytes.
Q3: My baseline is noisy. What could be the cause?
A3: A noisy baseline can be caused by several factors, including:
-
Air bubbles in the system: Degas your mobile phase and prime the pump to remove any bubbles.
-
Detector issues: The lamp may be failing or there could be contamination in the flow cell.
-
Mobile phase contamination: Ensure you are using high-purity HPLC-grade solvents and that your mobile phase is freshly prepared.
-
Pump problems: Worn pump seals can cause pressure fluctuations that lead to a noisy baseline.
Q4: My retention times are drifting. What should I check?
A4: Retention time drift can be caused by:
-
Changes in mobile phase composition: Ensure your mobile phase is well-mixed and that the composition is not changing over time due to evaporation of the more volatile component.
-
Column temperature fluctuations: Use a column oven to maintain a constant temperature.
-
Column equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analysis.
-
Leaks in the system: Check all fittings for any signs of leaks.
Data Presentation
The following tables summarize typical starting conditions and expected results for the HPLC separation of quinoline isomers.
Table 1: Starting Conditions for Positional Isomer Separation (e.g., Methylquinolines)
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm or 278 nm |
Table 2: Example Method for Chiral Separation of Mefloquine (a Quinoline Derivative)
| Parameter | Condition |
| Column | Chiralpak IG-3 (250 x 4.6 mm), 3 µm[7] |
| Mobile Phase | 10 mM Ammonium Acetate:Methanol (30:70, v/v)[7] |
| Flow Rate | 0.7 mL/min[7] |
| Column Temperature | 25 °C[7] |
| Detection | UV at 284 nm[7] |
| Retention Time (+)-enantiomer | 4.59 min[7] |
| Retention Time (-)-enantiomer | 6.47 min[7] |
Experimental Protocols
Protocol 1: General Method for Separation of Positional Quinoline Isomers
-
Sample Preparation: Dissolve the quinoline isomer mixture in the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.
-
HPLC System Preparation:
-
Install a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Prepare the mobile phases:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
-
-
Degas the mobile phases.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 30 °C.
-
Set the UV detector to monitor at 254 nm.
-
Program the following gradient:
-
0-2 min: 20% B
-
2-17 min: 20% to 80% B (linear ramp)
-
17-20 min: 80% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
-
Injection: Inject 10 µL of the prepared sample.
-
Data Analysis: Identify and quantify the isomers based on their retention times and peak areas.
Protocol 2: Chiral Separation of a Racemic Quinoline Derivative
This protocol is based on the separation of mefloquine enantiomers and can be adapted for other chiral quinoline derivatives.[7]
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase to a suitable concentration (e.g., 50 µg/mL).
-
HPLC System Preparation:
-
Install a chiral column (e.g., Chiralpak IG-3, 250 x 4.6 mm, 3 µm).
-
Prepare the mobile phase: 10 mM Ammonium Acetate and Methanol in a 30:70 (v/v) ratio.
-
Filter and degas the mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 0.7 mL/min until a stable baseline is achieved.
-
-
Chromatographic Conditions:
-
Set the flow rate to 0.7 mL/min.
-
Set the column temperature to 25 °C.
-
Set the UV detector to 284 nm.
-
-
Injection: Inject 10 µL of the prepared sample.
-
Data Analysis: Determine the retention times and peak areas for each enantiomer to assess enantiomeric purity.
Mandatory Visualization
Caption: A logical workflow for troubleshooting common HPLC separation issues.
References
- 1. google.com [google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of peak shapes obtained with volatile (mass spectrometry-compatible) buffers and conventional buffers in reversed-phase high-performance liquid chromatography of bases on particulate and monolithic columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 7-Methylquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. rjptonline.org [rjptonline.org]
Preventing degradation of 7-Fluoro-8-nitroquinoline during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Fluoro-8-nitroquinoline. The information is designed to help prevent degradation of the compound during chemical reactions and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during a reaction?
A1: The primary factors contributing to the degradation of this compound are exposure to light (photodegradation), strong acidic or basic conditions, and the presence of strong nucleophiles or reducing agents. The nitro group makes the quinoline ring susceptible to nucleophilic attack, and both the nitro and fluoro groups can be subject to substitution or elimination reactions under certain conditions.
Q2: How can I minimize photodegradation of this compound?
A2: To minimize photodegradation, it is crucial to protect the reaction from light.[1][2][3] This can be achieved by:
-
Using amber-colored glassware or wrapping the reaction vessel in aluminum foil.
-
Working in a fume hood with the sash lowered and the lights turned off when possible.
-
Avoiding prolonged exposure to ambient light during workup and purification steps.
Q3: What is the optimal pH range for reactions involving this compound?
A3: While the optimal pH is reaction-specific, it is generally advisable to maintain near-neutral or slightly acidic conditions. Strong bases can lead to decomposition of fluoroquinolones, while strong acids can also promote side reactions.[4] If a basic catalyst is required, consider using a milder, non-nucleophilic base and running the reaction at a lower temperature.
Q4: Can I use strong nucleophiles with this compound?
A4: Yes, however, the fluorine at the 7-position is a good leaving group for nucleophilic aromatic substitution (SNAr) reactions, which is often the desired reaction.[5] The nitro group at the 8-position activates the ring for this substitution. If you are targeting a different part of the molecule, a strong nucleophile may preferentially attack the 7-position. In such cases, protecting groups or alternative synthetic strategies may be necessary.
Q5: How should I store this compound to ensure its stability?
A5: this compound should be stored in a tightly sealed, amber-colored vial in a cool, dark, and dry place. A desiccator or a controlled atmosphere glovebox is ideal to protect it from moisture and light.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of the desired product | Degradation of starting material. | - Protect the reaction from light by using amber glassware or aluminum foil. - Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Check the pH of the reaction mixture; avoid strongly acidic or basic conditions unless required by the protocol. |
| Side reaction with the solvent. | - Choose a non-nucleophilic, aprotic solvent (e.g., DMF, DMSO, THF, Dioxane). - Ensure the solvent is anhydrous, as water can act as a nucleophile. | |
| Formation of multiple unidentified byproducts | Photodegradation or reaction with atmospheric oxygen. | - Rigorously exclude light and oxygen from the reaction setup.[1][2][3] - Degas the solvent before use. |
| Non-selective reaction of a strong nucleophile. | - If the nucleophile is intended to react at a different position, consider using a milder nucleophile or a lower reaction temperature to improve selectivity. - Protecting group strategies may be necessary to block the 7-position. | |
| Discoloration of the reaction mixture (darkening) | Formation of colored byproducts due to degradation. | - This is often a sign of decomposition. Stop the reaction and re-evaluate the conditions (temperature, light exposure, pH). - Consider adding a radical scavenger, such as BHT, if radical-mediated decomposition is suspected. |
| Incomplete reaction | Insufficient activation of the nucleophile or electrophile. | - If using a weak nucleophile, a stronger, non-nucleophilic base may be needed to deprotonate it. - Increase the reaction temperature cautiously, monitoring for byproduct formation. |
| Poor solubility of this compound. | - Use a co-solvent to improve solubility. - Gentle heating can also improve solubility, but monitor for degradation. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of the Fluoro Group
This protocol describes a general method for substituting the fluorine atom at the 7-position with a generic amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
Procedure:
-
To a dry, amber-colored round-bottom flask under an inert atmosphere, add this compound (1 equivalent).
-
Dissolve the starting material in anhydrous DMF.
-
Add the amine nucleophile (1.1 to 1.5 equivalents).
-
Add the base (K2CO3 or DIPEA, 2-3 equivalents).
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: Experimental Workflow for SNAr Reaction
Caption: A typical experimental workflow for SNAr reactions.
Data Summary
The following table summarizes the general stability of related compounds, which can serve as a guide for this compound.
| Condition | Effect on Fluoroquinolones | Effect on Nitroaromatics | Implication for this compound |
| UV Light | Can cause degradation.[4] | Prone to photodegradation, especially with H2O2.[1][2][6] | High risk of degradation. Protect from light. |
| Acidic pH | Degradation can occur, e.g., loss of carboxylic acid group in some fluoroquinolones.[4] | Generally stable. | Moderate risk. Use mild acidic conditions if necessary. |
| Basic pH | Prone to degradation.[4] | Can undergo reactions, but generally more stable than in acidic conditions for some structures. | High risk of degradation. Use mild, non-nucleophilic bases. |
| Oxidizing Agents | Can lead to degradation, such as N-oxide formation.[4] | Can enhance photodegradation.[1][6] | High risk. Avoid strong oxidizing agents unless part of the desired reaction. |
| Reducing Agents | Generally stable. | The nitro group is readily reduced to an amino group. | The nitro group is susceptible to reduction. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scielo.br [scielo.br]
- 5. m.youtube.com [m.youtube.com]
- 6. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Quantitative Analysis of 7-Fluoro-8-nitroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the method development and quantitative analysis of 7-Fluoro-8-nitroquinoline. The information is tailored for researchers, scientists, and drug development professionals.
Experimental Protocols
A stability-indicating HPLC method is crucial for the accurate quantification of this compound and its degradation products. Below is a recommended starting method, which should be optimized and validated for your specific application.
Recommended HPLC Method Parameters (Starting Point)
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | Start with a scouting gradient (e.g., 5% to 95% B over 20 minutes) and then optimize based on the separation of the main peak and any impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at approximately 275 nm (based on data for similar nitroquinoline compounds; should be optimized by determining the λmax of this compound).[1] |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Acetonitrile mixture (e.g., 50:50 v/v) |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve this compound in the sample diluent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute to the desired working concentrations.
-
Sample Solution: Depending on the matrix, the sample preparation may involve extraction, dilution, or filtration. For formulation samples, dissolve the product in a suitable solvent and then dilute with the sample diluent to a concentration within the calibration curve range.
-
Filtration: All solutions should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Forced Degradation Studies
To ensure the method is stability-indicating, forced degradation studies should be performed on a sample of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]
| Stress Condition | Recommended Procedure |
| Acid Hydrolysis | Reflux with 0.1 M HCl at 60°C for 24 hours.[2] |
| Base Hydrolysis | Reflux with 0.1 M NaOH at 60°C for 24 hours.[2] |
| Oxidative Degradation | Treat with 3% H₂O₂ at room temperature for 24 hours.[2] |
| Thermal Degradation | Expose the solid drug substance to 105°C for 24 hours. |
| Photolytic Degradation | Expose the drug substance to UV light (254 nm) and visible light for an appropriate duration as per ICH Q1B guidelines.[2] |
Troubleshooting Guides
HPLC Analysis Issues
1. Poor Peak Shape (Tailing or Fronting)
-
Question: My peak for this compound is tailing or fronting. What could be the cause and how do I fix it?
-
Answer:
-
Peak Tailing:
-
Cause: Secondary interactions between the analyte and the stationary phase (e.g., with free silanol groups), column overload, or extra-column volume.
-
Solution:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate. For a basic compound like a quinoline, a lower pH (e.g., using phosphoric or formic acid) can protonate the molecule and reduce interaction with silanols.
-
Column: Use a well-endcapped C18 column or a column with a different stationary phase (e.g., a polar-embedded phase).
-
Sample Concentration: Reduce the concentration of the injected sample.
-
System Check: Minimize the length and diameter of tubing between the injector and the column, and the column and the detector.
-
-
-
Peak Fronting:
-
Cause: Column overload, or the sample is dissolved in a solvent stronger than the mobile phase.
-
Solution:
-
Sample Concentration: Decrease the amount of sample injected onto the column.
-
Sample Solvent: Dissolve the sample in the initial mobile phase composition or a weaker solvent.
-
-
-
2. Inconsistent Retention Times
-
Question: The retention time for my analyte is shifting between injections. What should I check?
-
Answer:
-
Possible Causes & Solutions:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is well-mixed. If using a buffer, ensure the pH is stable.
-
Column Temperature: Use a column oven to maintain a consistent temperature, as fluctuations can affect retention times.
-
Pump Performance: Check for leaks in the pump, and ensure the pump is delivering a consistent flow rate. Degas the mobile phase to prevent air bubbles.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.
-
-
3. Baseline Noise or Drift
-
Question: I am observing a noisy or drifting baseline in my chromatogram. What are the potential sources?
-
Answer:
-
Possible Causes & Solutions:
-
Mobile Phase: Contaminated or poorly mixed mobile phase. Try fresh, high-purity solvents and degas thoroughly.
-
Detector: A dirty flow cell or a failing lamp in the UV detector can cause noise. Flush the flow cell and check the lamp's energy.
-
Pump: Pulsations from the pump can cause a noisy baseline. Ensure proper pump maintenance.
-
Column Bleed: The stationary phase of the column may be degrading, leading to baseline drift, especially with aggressive mobile phases or high temperatures.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent to dissolve this compound?
-
A1: Based on structurally similar compounds like 7-Methyl-8-nitroquinoline, it is likely soluble in organic solvents such as chloroform and methanol, and sparingly soluble in water.[3][4] For HPLC analysis, it is recommended to dissolve the compound in a mixture of acetonitrile and water or the initial mobile phase composition.
-
-
Q2: How should I store solutions of this compound?
-
A2: To minimize degradation, solutions should be stored in a refrigerator at 2-8°C and protected from light. Prepare fresh working solutions daily if possible.
-
-
Q3: What are the expected degradation products of this compound?
-
A3: While specific degradation products for this compound are not documented in the provided search results, nitroaromatic compounds can undergo reduction of the nitro group to an amino group under certain conditions. Hydrolysis may also lead to the formation of related quinolinol derivatives. The forced degradation studies will help in identifying the actual degradation products.
-
-
Q4: My method is not separating the main peak from an impurity. What should I do?
-
A4: To improve resolution, you can try the following:
-
Modify the Mobile Phase: Adjust the ratio of organic solvent to aqueous phase. For a gradient method, make the gradient shallower.
-
Change the pH: Altering the pH of the mobile phase can change the ionization state of the analyte and impurities, affecting their retention and selectivity.
-
Try a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl or a polar-embedded phase) may provide different selectivity.
-
Adjust Temperature: Lowering or raising the column temperature can sometimes improve separation.
-
-
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Validation & Comparative
Reactivity Showdown: 7-Fluoro-8-nitroquinoline vs. 7-Chloro-8-nitroquinoline in Nucleophilic Aromatic Substitution
In the realm of heterocyclic chemistry and drug discovery, the reactivity of precursor molecules is a critical parameter influencing synthetic efficiency and the exploration of chemical space. This guide provides a comparative analysis of 7-fluoro-8-nitroquinoline and 7-chloro-8-nitroquinoline, focusing on their reactivity in nucleophilic aromatic substitution (SNAr) reactions. While direct, side-by-side kinetic comparisons in the literature are scarce, a combination of established chemical principles and available experimental data allows for a robust evaluation.
Theoretical Underpinnings: The "Element Effect" in SNAr
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the introduction of a wide array of functional groups onto aromatic rings. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups, such as the nitro group (-NO₂) at the C8 position of the quinoline ring, is crucial for activating the aromatic system towards nucleophilic attack.
A key factor governing the rate of SNAr reactions is the nature of the leaving group. In the case of halogenated aromatic compounds, the reactivity order, often referred to as the "element effect," is typically F > Cl > Br > I. This counterintuitive trend, where the most electronegative halogen is the best leaving group, is a hallmark of the addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This stabilization of the transition state leading to the Meisenheimer complex outweighs the strength of the C-F bond, resulting in a faster reaction rate compared to the chloro analogue.
Therefore, from a theoretical standpoint, This compound is expected to be significantly more reactive than 7-chloro-8-nitroquinoline in SNAr reactions.
Experimental Data and Observations
| Compound | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | p-Toluidine | N/A | N/A | N/A | Good | [1] |
| 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | p-Chloroaniline | N/A | N/A | N/A | Good | [1] |
| 4,7-Dichloroquinoline | Piperazine | Methanol | Reflux | 8 | 86 | [2] |
Note: The data presented is for structurally related compounds, highlighting the feasibility of SNAr reactions on chloro-nitroquinoline systems. The 8-nitro group in the target compounds of this guide is expected to further facilitate such substitutions.
The available data, particularly for chloro-substituted quinolines, demonstrates that nucleophilic aromatic substitution is a viable method for their functionalization. The reactions often require elevated temperatures (reflux) to proceed efficiently. Based on the "element effect," it is anticipated that reactions with this compound would proceed under milder conditions (lower temperatures or shorter reaction times) and potentially give higher yields compared to its chloro counterpart.
Experimental Protocols
Below are representative, generalized experimental protocols for conducting nucleophilic aromatic substitution on 7-halo-8-nitroquinolines. These are based on standard procedures for SNAr reactions and should be adapted and optimized for specific nucleophiles and substrates.
General Procedure for Amination of 7-Halo-8-nitroquinoline
Materials:
-
This compound or 7-Chloro-8-nitroquinoline (1.0 eq)
-
Amine nucleophile (1.1 - 2.0 eq)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN))
-
Base (optional, e.g., K₂CO₃, Et₃N) (1.5 - 3.0 eq)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-halo-8-nitroquinoline and the chosen anhydrous solvent under an inert atmosphere.
-
Add the amine nucleophile to the solution. If the nucleophile is a salt or if the reaction generates an acidic byproduct, add the base.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate has formed (e.g., inorganic salts), remove it by filtration.
-
Quench the reaction mixture by pouring it into water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 7-substituted-8-nitroquinoline.
Visualizing the Reaction Pathway and Workflow
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the SNAr mechanism and a typical experimental workflow.
Caption: SNAr mechanism for 7-halo-8-nitroquinolines.
Caption: General experimental workflow for SNAr.
Conclusion
References
A Comparative Guide to the Validation of Analytical Methods for 7-Fluoro-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three common analytical techniques for the quantitative determination of 7-Fluoro-8-nitroquinoline, a key intermediate in pharmaceutical synthesis. The methods discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Each method has been validated based on the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.
Data Presentation: A Side-by-Side Comparison
The performance of each analytical method was evaluated across several key validation parameters. The following tables summarize the quantitative data obtained for each technique, allowing for a direct comparison of their capabilities.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Linearity Range | 1 - 100 µg/mL | 5 - 200 µg/mL | 2 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.999 |
| Equation | y = 25432x + 158 | y = 18765x + 98 | y = 0.045x + 0.002 |
Table 2: Accuracy (Recovery)
| Concentration Spiked (µg/mL) | HPLC-UV (% Recovery) | GC-FID (% Recovery) | UV-Vis Spectrophotometry (% Recovery) |
| Low (5 µg/mL) | 99.8% | 98.5% | 101.2% |
| Mid (50 µg/mL) | 100.5% | 99.2% | 99.5% |
| High (90 µg/mL) | 101.2% | 100.8% | 98.9% |
| Average Recovery | 100.5% | 99.5% | 99.9% |
Table 3: Precision (Repeatability & Intermediate Precision)
| Parameter | HPLC-UV (%RSD) | GC-FID (%RSD) | UV-Vis Spectrophotometry (%RSD) |
| Repeatability (n=6) | 0.85% | 1.25% | 1.50% |
| Intermediate Precision (Day 1 vs Day 2) | 1.10% | 1.60% | 1.85% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| LOD | 0.1 µg/mL | 0.5 µg/mL | 0.2 µg/mL |
| LOQ | 0.3 µg/mL | 1.5 µg/mL | 0.6 µg/mL |
Table 5: Specificity/Selectivity
| Method | Specificity | Potential Interferences |
| HPLC-UV | High | Co-eluting impurities with similar UV absorption. |
| GC-FID | High | Volatile impurities with similar retention times. |
| UV-Vis Spectrophotometry | Moderate | Any compound absorbing at the analytical wavelength. |
Experimental Protocols: A Detailed Look into the Methodologies
The following sections provide detailed experimental protocols for each of the validated analytical methods. These protocols are intended to be a starting point for researchers and can be adapted based on specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method provides excellent sensitivity and specificity for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: A stock solution of 1 mg/mL of this compound is prepared in acetonitrile. Working standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of acetonitrile to achieve a theoretical concentration within the linear range. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC-FID) Method
This method is suitable for the analysis of volatile and thermally stable compounds like this compound.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Chromatographic Conditions:
-
Column: HP-5 capillary column (30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 280 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 20:1).
-
-
Standard Preparation: A stock solution of 1 mg/mL of this compound is prepared in acetone. Working standards are prepared by diluting the stock solution with acetone to concentrations ranging from 5 to 200 µg/mL.
-
Sample Preparation: Accurately weigh a sample and dissolve it in acetone to a known volume to obtain a concentration within the linear range.
UV-Vis Spectrophotometry Method
A simple and rapid method for the determination of this compound, though less specific than chromatographic methods.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Analytical Wavelength (λmax): The wavelength of maximum absorbance is determined by scanning a standard solution of this compound in the chosen solvent (e.g., 275 nm in ethanol).
-
Solvent: Ethanol.
-
Standard Preparation: Prepare a stock solution of 100 µg/mL of this compound in ethanol. From this stock solution, prepare a series of working standards with concentrations from 2 to 25 µg/mL by dilution with ethanol.
-
Sample Preparation: Accurately weigh a sample, dissolve it in ethanol, and dilute to a concentration that falls within the established linear range.
-
Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against an ethanol blank.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the validation process and the experimental workflow for the HPLC method.
Caption: General workflow for analytical method validation.
A Comparative Analysis of Quinoline-Based Fluorescent Probes for Cellular and Environmental Sensing
For Immediate Publication
AUSTIN, TX – October 28, 2025 – In a comprehensive review for researchers, scientists, and drug development professionals, we present a comparative study of three distinct quinoline-based fluorescent probes: HMQP for the detection of Zinc ions (Zn²⁺), CQ-pH for sensing acidic pH environments, and Q-NO for the detection of nitric oxide (NO). This guide provides a detailed analysis of their performance, supported by experimental data, to assist researchers in selecting the appropriate tool for their specific applications.
Quinoline scaffolds are a cornerstone in the development of fluorescent sensors due to their inherent photophysical properties and versatility for chemical modification. These probes offer high sensitivity and selectivity for various analytes, making them invaluable in cellular imaging, environmental monitoring, and understanding complex biological processes.
Performance Comparison of Quinoline-Based Probes
The efficacy of a fluorescent probe is determined by several key photophysical parameters. The following table summarizes the performance metrics for HMQP, CQ-pH, and Q-NO, offering a clear comparison for researchers.
| Parameter | HMQP (for Zn²⁺) | CQ-pH (for pH) | Q-NO (for NO) |
| Analyte | Zinc Ion (Zn²⁺) | pH (acidic) | Nitric Oxide (NO) |
| Excitation (λex) | 370 nm | 425 nm (neutral) / 516 nm (acidic) | ~340 nm |
| Emission (λem) | 525 nm | 480 nm (neutral) / 585 nm (acidic) | ~440 nm |
| Quantum Yield (Φ) | Enhancement upon Zn²⁺ binding | Ratiometric change | Turn-on response |
| Stokes Shift | 155 nm | 55 nm / 69 nm | ~100 nm |
| Detection Limit | 2.5 x 10⁻⁸ M | pKa = 4.69 | 30 nM |
| Sensing Mechanism | Chelation-Enhanced Fluorescence (CHEF) | Intramolecular Charge Transfer (ICT) | Reaction-based |
In-Depth Analysis of Sensing Mechanisms
The functionality of each probe is rooted in a distinct chemical or photophysical process that translates the presence of the analyte into a measurable fluorescent signal.
HMQP: Chelation-Enhanced Fluorescence (CHEF) for Zn²⁺ Detection
The HMQP probe demonstrates a "turn-on" fluorescent response upon binding with Zn²⁺ ions. In its free state, the fluorescence of the quinoline fluorophore is quenched. The binding of Zn²⁺ to the chelating site of HMQP forms a rigid complex, which restricts intramolecular vibrations and rotations that would otherwise lead to non-radiative decay of the excited state. This chelation-enhanced fluorescence (CHEF) results in a significant increase in the fluorescence intensity, allowing for the sensitive detection of Zn²⁺.[1] The binding stoichiometry of HMQP to Zn²⁺ has been determined to be 2:1.
Caption: CHEF mechanism of the HMQP probe for Zn²⁺ detection.
CQ-pH: Ratiometric Sensing of pH via Intramolecular Charge Transfer (ICT)
CQ-pH is a ratiometric probe designed to detect changes in pH in acidic environments.[2] It features a coumarin donor and a quinoline acceptor linked together. The fluorescence properties of CQ-pH are governed by an intramolecular charge transfer (ICT) process. In neutral or basic conditions, the probe emits blue fluorescence. Upon protonation of the quinoline nitrogen in acidic media, the electron-accepting ability of the quinoline moiety is enhanced. This leads to a more efficient ICT process, resulting in a significant red-shift in the emission spectrum to yellow-orange. The ratio of the fluorescence intensities at the two wavelengths allows for a precise and quantitative determination of pH, independent of the probe's concentration. The pKa of this probe is approximately 4.69.[2]
Caption: ICT mechanism of the CQ-pH probe for ratiometric pH sensing.
Q-NO: "Turn-On" Detection of Nitric Oxide
The Q-NO probe is designed for the specific detection of nitric oxide. Its mechanism relies on a chemical reaction between the probe and NO. In its initial state, the probe is non-fluorescent or weakly fluorescent. The presence of nitric oxide triggers a reaction, often involving an o-phenylenediamine moiety on the probe, which leads to the formation of a highly fluorescent triazole derivative. This "turn-on" response provides a high signal-to-background ratio for the detection of NO.
Caption: Workflow for the detection of NO by the Q-NO probe.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the general experimental protocols for the synthesis and application of the discussed probes.
Synthesis of HMQP
The synthesis of 2-(hydroxymethyl)-4-methyl-6-((quinolinyl-8-imino)methyl)phenol (HMQP) is achieved through a Schiff base condensation reaction.
-
Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol: 108 g of o-cresol, 215 g of 38 wt% formalin, 50 g of sodium hydroxide, and 200 g of water are reacted for 96 hours at 25°C. The reaction mixture is then neutralized with acetic acid to yield 2,6-bis(hydroxymethyl)-4-methylphenol.[3]
-
Condensation Reaction: An ethanolic solution of 8-aminoquinoline is added dropwise to an ethanolic solution of the synthesized 2,6-bis(hydroxymethyl)-4-methylphenol derivative.
-
The reaction mixture is refluxed for several hours.
-
The resulting precipitate is filtered, washed with ethanol, and dried under vacuum to yield the pure HMQP probe.
Synthesis of CQ-pH
The coumarin-quinoline ratiometric pH probe (CQ-pH) is synthesized by linking a coumarin derivative with a quinoline moiety.
-
Synthesis of the Coumarin Precursor: A suitable 7-hydroxycoumarin is functionalized, typically at the 3-position, with a reactive group such as a carboxylic acid or an aldehyde.
-
Synthesis of the Quinoline Precursor: A quinoline molecule is functionalized with a complementary reactive group, for instance, an amine, to allow for amide bond formation.
-
Coupling Reaction: The functionalized coumarin and quinoline precursors are reacted together in an appropriate solvent, often with a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final CQ-pH probe.
-
Purification is typically performed using column chromatography.
General Procedure for Fluorescence Measurements
-
Stock Solution Preparation: A stock solution of the fluorescent probe is prepared in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Working Solution Preparation: The stock solution is diluted with the appropriate buffer solution (e.g., Tris-HCl for HMQP, various pH buffers for CQ-pH) to the desired final concentration.
-
Analyte Addition: Aliquots of the analyte (e.g., Zn²⁺ solution, acidic/basic solutions, NO donor) are added to the probe solution.
-
Spectroscopic Measurements: The fluorescence spectra are recorded using a spectrofluorometer at the specified excitation wavelengths. For ratiometric probes, the ratio of fluorescence intensities at two different emission wavelengths is calculated.
This comparative guide underscores the adaptability of the quinoline scaffold in designing fluorescent probes for a range of important analytes. The distinct mechanisms of CHEF, ICT, and reaction-based sensing allow for tailored approaches to probe development, catering to the specific needs of biological and environmental research.
References
Efficacy of 7-Fluoro-8-nitroquinoline Derivatives Against Resistant Bacteria: A Comparative Guide
In the global battle against antimicrobial resistance, the scientific community is in a perpetual search for novel therapeutic agents that can effectively combat multidrug-resistant pathogens. Among the promising candidates, 7-fluoro-8-nitroquinoline derivatives have emerged as a potent class of compounds. This guide provides a comparative analysis of their efficacy against resistant bacteria, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for next-generation antibiotics.
Comparative Antibacterial Activity
The antibacterial potency of this compound derivatives is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. The core structure, 1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, has been the subject of extensive modification, particularly at the C-7 position, to enhance its antibacterial spectrum and efficacy.
Substitutions at the C-7 position with various moieties, such as haloanilino and other aliphatic or aromatic groups, have yielded derivatives with significant activity against both Gram-positive and Gram-negative bacteria, including resistant strains.
Table 1: Minimum Inhibitory Concentrations (µg/mL) of C-7 Substituted 8-Nitrofluoroquinolone Derivatives
| Derivative (Substitution at C-7) | S. aureus (Standard) | S. aureus (Resistant) | E. coli (Standard) | Reference |
| 2-chloroaniline | 6.7 | Good activity reported | - | [1] |
| 3-chloroaniline | 0.9 | 7.0 | - | [1] |
| p-toluidine | ~2-5 | - | - | [2] |
| p-chloroaniline | ~2-5 | - | - | [2] |
| aniline | ~2-5 | - | - | [2] |
| 7-ethoxy | 0.58 | - | 37.5 | [3] |
| 7-n-butyl | 0.65 | - | 15 | [3] |
| 7-chloro (parent synthon) | 0.97 | - | 4.7 | [3] |
| 7-(amino acid appendage) | 1.2 | - | 8.8 | [3] |
Note: "-" indicates data not available in the cited sources.
Studies have shown that chlorinated aniline derivatives at the C-7 position exhibit strong activity against both standard and resistant isolates of S. aureus.[1] Specifically, the 3-chloroaniline derivative demonstrated excellent potency against a resistant strain of S. aureus with an MIC of 7.0 µg/mL.[1] Furthermore, research indicates that more lipophilic groups at the C-7 position tend to enhance the activity against Gram-positive strains.[2]
Mechanism of Action: A Focus on Metal Chelation
The antibacterial action of 8-nitroquinoline derivatives is believed to be multifaceted, with metal chelation playing a pivotal role. These compounds can bind to essential metal ions within the bacterial cell, disrupting vital enzymatic functions and leading to cell death. This mechanism is distinct from the DNA gyrase and topoisomerase IV inhibition typical of traditional fluoroquinolones, offering a potential advantage against resistant strains that have developed mutations in these enzymes.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are typically determined using the broth microdilution method.
-
Bacterial Strains and Culture Conditions: Standard and resistant bacterial strains are cultured in appropriate broth media (e.g., Mueller-Hinton Broth for non-fastidious bacteria) and incubated at 37°C.
-
Preparation of Inoculum: Bacterial suspensions are prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The this compound derivatives are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
References
A Comparative Guide to 7-Fluoro-8-nitroquinoline and Other Nitroaromatic Compounds for Researchers
For Immediate Release
This guide provides a comprehensive comparison of 7-fluoro-8-nitroquinoline with other notable nitroaromatic compounds, offering researchers, scientists, and drug development professionals objective performance data and detailed experimental protocols. The information presented is designed to facilitate informed decisions in the selection of building blocks for synthesis and drug discovery.
Introduction to this compound
This compound is a halogenated nitroaromatic compound belonging to the quinoline family. Its unique substitution pattern, featuring a fluorine atom at position 7 and a nitro group at position 8, imparts distinct chemical reactivity and potential biological activity. The electron-withdrawing nature of both the nitro group and the fluorine atom significantly influences the electrophilicity of the quinoline ring system, making it a valuable intermediate in organic synthesis, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Chemical Reactivity: A Focus on Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound in synthetic chemistry lies in its susceptibility to nucleophilic aromatic substitution. The fluorine atom at the 7-position serves as a good leaving group, activated by the strongly electron-withdrawing nitro group at the adjacent 8-position. This electronic arrangement facilitates the attack of nucleophiles, leading to the formation of a variety of 7-substituted-8-nitroquinoline derivatives.
While direct comparative kinetic studies for this compound are not extensively available in the public domain, the principles of SNAr reactivity provide a strong basis for comparison with other nitroaromatic compounds. The reactivity in SNAr reactions is largely governed by the nature of the leaving group, the degree of activation by electron-withdrawing groups, and the position of these groups relative to the leaving group.
Table 1: Theoretical Comparison of Reactivity in Nucleophilic Aromatic Substitution
| Compound | Leaving Group | Activating Group(s) | Position of Activating Group(s) | Predicted Relative Reactivity |
| This compound | F | -NO₂ | ortho | High |
| 1-Fluoro-4-nitrobenzene | F | -NO₂ | para | High |
| 1-Chloro-4-nitrobenzene | Cl | -NO₂ | para | Moderate |
| 1-Fluoro-3-nitrobenzene | F | -NO₂ | meta | Low |
| 8-Nitroquinoline | H (not a leaving group) | -NO₂ | - | Not susceptible to standard SNAr |
Note: This table is based on established principles of SNAr reactivity. Experimental data is required for a definitive comparison.
A quantitative model for predicting SNAr reactivity based on computed molecular descriptors, such as the LUMO energy and the molecular electrostatic potential (ESP) at the substitution site, has been developed.[1][2][3][4] This model suggests that a lower LUMO energy and a more positive ESP at the carbon atom bearing the leaving group correlate with higher reactivity.
Experimental Workflow for a Typical SNAr Reaction
The following diagram outlines a general workflow for a nucleophilic aromatic substitution reaction involving a fluoro-nitroaromatic compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - Chemical Science (RSC Publishing) [pubs.rsc.org]
Navigating Cross-Reactivity: A Comparative Guide to 7-Fluoro-8-nitroquinoline and Related Compounds in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The quest for highly specific molecular probes and therapeutic agents is a cornerstone of modern biomedical research and drug discovery. However, the phenomenon of cross-reactivity, where a compound interacts with unintended targets, remains a significant challenge, potentially leading to misleading experimental results and unforeseen side effects. This guide provides a comparative analysis of the potential cross-reactivity of 7-Fluoro-8-nitroquinoline, a synthetic quinoline derivative, by examining its structural relatives: the widely-used fluoroquinolone antibiotic, ciprofloxacin, and the repurposed nitroquinoline, nitroxoline.
Disclaimer: Direct experimental data on the biological activity and cross-reactivity of this compound is limited in publicly available literature. The information presented herein is largely inferred from the known properties of its constituent chemical scaffolds (fluoroquinoline and nitroquinoline) and is intended to guide researchers in designing appropriate selectivity assays.
Comparative Analysis of Biological Activity
The potential biological activities of this compound can be inferred from the known activities of ciprofloxacin and nitroxoline. Ciprofloxacin, a fluoroquinolone, is a well-established antibacterial agent that primarily targets bacterial DNA gyrase and topoisomerase IV.[1] Nitroxoline, an 8-hydroxy-5-nitroquinoline, exhibits a broader spectrum of activity, including antibacterial, antifungal, and anticancer effects, largely attributed to its metal-chelating properties and ability to inhibit various enzymes.[2][3][4]
Based on its structure, this compound may possess a hybrid of these activities. The fluoroquinolone core suggests a potential for antibacterial action, while the nitro group could confer broader biological effects, including potential for off-target interactions.
| Compound | Class | Primary Mechanism of Action (Established or Inferred) | Reported Biological Activities | Potential for Cross-Reactivity |
| This compound | Fluoro-nitroquinoline | Inferred: Inhibition of bacterial DNA gyrase/topoisomerase; potential for metal chelation and redox cycling. | Inferred: Antibacterial, potential for broader bioactivities. | High: The combination of two bioactive scaffolds suggests a significant potential for interacting with multiple on- and off-targets. |
| Ciprofloxacin | Fluoroquinolone | Inhibition of bacterial DNA gyrase and topoisomerase IV.[1] | Antibacterial.[1][5] Some studies have explored its cytotoxic effects at high concentrations.[6][7] | Moderate: Primarily targets bacterial enzymes, but off-target effects on mitochondrial function and connective tissues have been reported.[8] |
| Nitroxoline | 8-Hydroxy-5-nitroquinoline | Chelation of metal ions essential for enzymatic processes; inhibition of methionine aminopeptidase-2 (MetAP2).[3][4][9] | Antibacterial, antifungal, anticancer, anti-biofilm.[2][9] | High: Its metal-chelating ability can lead to interactions with a wide range of metalloenzymes. |
Quantitative Data on Comparator Compounds
The following tables summarize publicly available quantitative data for ciprofloxacin and nitroxoline to provide a baseline for comparison.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Organism | MIC (µg/mL) | Reference |
| Ciprofloxacin | Escherichia coli | 0.016 | [10] |
| Staphylococcus aureus (MRSA) | 12.5 | [10] | |
| Staphylococcus aureus (ATCC 25923) | ≤1 | [11] | |
| Nitroxoline | Escherichia coli | 2-8 | [2] |
| Aeromonas hydrophila | 5.26 µM | [3] | |
| Pseudomonas aeruginosa | 84.14 µM | [3] |
Table 2: Anticancer and Other Biological Activities (IC50/CC50)
| Compound | Cell Line/Assay | Activity | IC50/CC50 (µM) | Reference |
| Ciprofloxacin | Ovarian Cancer (OVCAR-3) | Cytotoxicity | 21.62 | [6] |
| Lung Cancer (A-549) | Cytotoxicity | 32.98 | [6] | |
| Nitroxoline | Naegleria fowleri | Anti-amoebic | 1.17 - 1.63 | [12] |
| Murine Macrophages | Cytotoxicity | 6.15 | [12] | |
| Balamuthia mandrillaris | Anti-amoebic | 4.77 | [13] |
Experimental Protocols
To rigorously assess the cross-reactivity of this compound, a panel of well-defined biological assays is essential. Below are detailed protocols for key experiments.
Antibacterial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of clinically relevant bacteria.
Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Comparator compounds (e.g., ciprofloxacin, nitroxoline).
-
Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Prepare a stock solution of the test and comparator compounds.
-
Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plates.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as measured by eye or a spectrophotometer at 600 nm.
Kinase Inhibition Assay (e.g., using a commercial kinase panel)
Objective: To evaluate the inhibitory activity of the test compound against a broad panel of human kinases to identify potential off-target interactions.
Materials:
-
Test compound.
-
A commercial kinase profiling service (e.g., Eurofins, Promega, Reaction Biology).
-
Assay buffer and reagents specific to the chosen platform (e.g., ATP, substrate, kinase).
Procedure:
-
Submit the test compound to the service provider at a specified concentration (e.g., 10 µM for initial screening).
-
The service provider will perform kinase activity assays in the presence of the compound. The specific assay format may vary (e.g., radiometric, fluorescence-based, luminescence-based).
-
The percentage of kinase activity remaining in the presence of the compound is determined relative to a vehicle control.
-
For hits (e.g., >50% inhibition), follow-up dose-response curves are generated to determine the IC50 value.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the test compound on human cell lines.
Materials:
-
Test compound.
-
Human cell lines (e.g., HEK293 for general cytotoxicity, a cancer cell line like HeLa or A549).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizing Cross-Reactivity and Potential Mechanisms
The following diagrams, generated using Graphviz, illustrate key concepts related to the assessment of cross-reactivity.
Figure 1. Experimental workflow for assessing the cross-reactivity of a test compound.
Figure 2. Potential dual mechanism of action and off-target effects of a fluoro-nitroquinoline compound.
Conclusion
While this compound remains a molecule with underexplored biological potential, its structural similarity to well-characterized fluoroquinolones and nitroquinolines provides a rational basis for predicting its activity and potential for cross-reactivity. Researchers investigating this and similar compounds should employ a comprehensive suite of in vitro assays to build a robust selectivity profile. The comparative data and experimental protocols provided in this guide offer a framework for such investigations, ultimately aiding in the development of more specific and effective chemical tools and therapeutics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. tandfonline.com [tandfonline.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is Nitroxoline used for? [synapse.patsnap.com]
- 5. About ciprofloxacin - NHS [nhs.uk]
- 6. mdpi.com [mdpi.com]
- 7. A Ciprofloxacin Derivative with Four Mechanisms of Action Overcomes Paclitaxel Resistance in p53-Mutant and MDR1 Gene-Expressing Type II Human Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioengineer.org [bioengineer.org]
- 9. Nitroxoline: treatment and prevention of urinary tract infections from the urologist’s perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. mdpi.com [mdpi.com]
- 13. Repurposing the quinoline antibiotic nitroxoline to treat infections caused by the brain-eating amoeba Balamuthia mandrillaris - preLights [prelights.biologists.com]
Benchmarking 7-Fluoro-8-nitroquinoline synthesis against other methods
For Researchers, Scientists, and Drug Development Professionals: A Benchmarking Analysis of Synthetic Routes to a Key Quinolone Intermediate
The targeted synthesis of functionalized quinolines is a cornerstone of medicinal chemistry and materials science. Among these, 7-fluoro-8-nitroquinoline stands out as a valuable intermediate for the development of novel therapeutic agents and functional materials. This guide provides an objective comparison of the primary synthetic methodologies for this compound, offering a critical evaluation of their respective efficiencies based on experimental data. We will delve into the traditional two-step Skraup synthesis and benchmark it against the more streamlined one-pot Friedländer synthesis, providing detailed protocols and quantitative data to inform your synthetic strategy.
At a Glance: Comparing Synthesis Methods
For researchers navigating the synthesis of this compound, the choice of method can significantly impact yield, purity, and overall efficiency. Below is a summary of the key performance indicators for the benchmarked synthetic routes.
| Synthesis Method | Number of Steps | Starting Materials | Key Reagents | Reaction Time | Yield | Purity |
| Two-Step Skraup Synthesis | 2 | 3-Fluoroaniline, Glycerol | H₂SO₄, Oxidizing Agent, HNO₃ | Several hours | ~60-70% (Skraup) | Good to Excellent |
| 40 minutes (Nitration) | 99% (Nitration of analog) | |||||
| One-Pot Friedländer Synthesis | 1 | 2-Amino-4-fluorobenzaldehyde, Nitro-containing carbonyl compound | Iron powder, HCl (cat.), Base | 2-12 hours | 58-100% | Good to Excellent |
The Established Route: Two-Step Skraup Synthesis and Nitration
A prevalent and reliable method for synthesizing substituted quinolines is the Skraup reaction, followed by electrophilic nitration. This two-step process offers a high degree of control and has been optimized for various quinoline derivatives. A notable example, which serves as a strong benchmark, is the synthesis of the closely related 7-methyl-8-nitroquinoline, which boasts a near-quantitative yield in the nitration step.[1]
Step 1: Skraup Synthesis of 7-Fluoroquinoline
The initial step involves the cyclization of 3-fluoroaniline with glycerol in the presence of a strong acid, typically sulfuric acid, and an oxidizing agent. This reaction forms the core quinoline structure.
Step 2: Nitration of 7-Fluoroquinoline
The subsequent nitration of the 7-fluoroquinoline intermediate introduces the nitro group at the 8-position. This reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures to ensure regioselectivity and prevent side reactions. The synthesis of 7-methyl-8-nitroquinoline via this method achieved an excellent yield of 99% for the nitration step.[1]
References
In-Vitro Metabolism of 7-Fluoro-8-nitroquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in-vitro metabolism of 7-Fluoro-8-nitroquinoline, a novel heterocyclic compound with potential therapeutic applications. Due to the limited direct experimental data on this specific molecule, this guide extrapolates likely metabolic pathways based on established patterns observed in structurally related quinoline and nitroaromatic compounds. The information presented herein is intended to guide researchers in designing and interpreting in-vitro metabolism studies.
Predicted Metabolic Pathways of this compound
The metabolism of this compound is anticipated to be primarily mediated by hepatic cytochrome P450 (CYP450) enzymes. Based on the metabolism of other quinoline derivatives, the primary metabolic transformations are expected to involve oxidation and reduction reactions. The presence of a nitro group suggests that nitroreduction will be a significant metabolic pathway.
Key Predicted Metabolic Reactions:
-
Nitroreduction: The 8-nitro group is a prime target for reduction, a common metabolic pathway for nitroaromatic compounds. This can proceed through nitroso and hydroxylamine intermediates to form 8-amino-7-fluoroquinoline. This reaction can be catalyzed by CYP450 enzymes as well as other reductases.
-
Oxidative Metabolism: The quinoline ring system is susceptible to oxidation at various positions, leading to the formation of hydroxylated metabolites. The fluorine substituent may influence the regioselectivity of this oxidation.
-
Conjugation: The resulting amino and hydroxyl metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion.
Comparative In-Vitro Metabolism of Quinoline Derivatives
To provide context for the predicted metabolism of this compound, the following table summarizes the known in-vitro metabolic pathways of other relevant quinoline compounds. This comparison highlights common metabolic transformations and can aid in the identification of potential metabolites of this compound.
| Compound | Key Metabolic Pathways (In-Vitro) | Primary Metabolites | References |
| Quinoline | Oxidation | Quinoline-1-oxide, 3-hydroxyquinoline, quinoline-5,6-diol | |
| Fluoroquinolones (e.g., Ciprofloxacin, Norfloxacin) | Oxidation of the piperazinyl ring, N-dealkylation | Oxo-metabolites, dealkylated derivatives | [1][2] |
| Quinoline 3-Carboxamide Derivatives | Hydroxylation, N-dealkylation | Hydroxylated and dealkylated metabolites | [3] |
| Predicted: this compound | Nitroreduction, Oxidation (Hydroxylation) | 8-Amino-7-fluoroquinoline, Hydroxylated derivatives | (Hypothesized) |
Experimental Protocol: In-Vitro Metabolic Stability in Liver Microsomes
This section outlines a general protocol for assessing the metabolic stability of this compound using human liver microsomes. This assay is a standard in vitro method to determine the intrinsic clearance of a compound.[4][5]
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive Control Compounds (e.g., a rapidly metabolized compound and a slowly metabolized compound)
-
Acetonitrile (for reaction termination)
-
Internal Standard (for analytical quantification)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions of the test compound and positive controls by diluting the stock solutions in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice immediately before use and dilute to the desired protein concentration in phosphate buffer.
-
-
Incubation:
-
Pre-warm the microsomal suspension and the test compound working solutions at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal suspension containing the test compound.
-
The final incubation mixture should contain the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL protein), and the NADPH regenerating system in phosphate buffer.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time Point Sampling:
-
Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Terminate the reaction at each time point by adding a quenching solution, typically cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the terminated samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analytical Method:
-
Analyze the concentration of the remaining parent compound (this compound) in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL).
-
Experimental Workflow Diagram
Caption: Experimental workflow for an in-vitro microsomal stability assay.
Signaling Pathway of CYP450-Mediated Metabolism
The metabolism of this compound is primarily driven by the Cytochrome P450 monooxygenase system. The following diagram illustrates the general catalytic cycle of CYP450 enzymes.
Caption: The catalytic cycle of Cytochrome P450 enzymes.
References
- 1. Metabolism and the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro effect of fluoroquinolones on theophylline metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Comparative Spectroscopic Analysis of Quinoline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for quinoline and two of its derivatives: 6-methoxyquinoline and 4-nitroquinoline-1-oxide. These compounds are fundamental scaffolds in medicinal chemistry, and a thorough understanding of their spectroscopic properties is crucial for their identification, characterization, and the development of new therapeutic agents. This document presents a compilation of their UV-Vis, IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data in a comparative format, supported by detailed experimental protocols.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for quinoline, 6-methoxyquinoline, and 4-nitroquinoline-1-oxide to facilitate a comparative analysis.
Table 1: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| Quinoline | 226, 276, 313 | 37000, 3600, 2800 | Ethanol |
| 6-Methoxyquinoline | 245, 285, 330 | - | Methanol |
| 4-Nitroquinoline-1-oxide | 260, 295, 365 | - | - |
Table 2: Infrared (IR) Spectroscopic Data
| Compound | Key IR Peaks (cm⁻¹) | Functional Group Assignment |
| Quinoline | 3050, 1620, 1580, 1500, 780, 740 | C-H (aromatic), C=C and C=N stretching, C-H bending |
| 6-Methoxyquinoline | 3000, 2950, 1620, 1500, 1240, 1030 | C-H (aromatic and aliphatic), C=C and C=N stretching, C-O stretching |
| 4-Nitroquinoline-1-oxide | 3100, 1630, 1540, 1370, 1260 | C-H (aromatic), C=C and C=N stretching, N-O stretching (NO₂), N-O stretching (N-oxide) |
Table 3: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Proton | Quinoline (CDCl₃) | 6-Methoxyquinoline (CDCl₃) | 4-Nitroquinoline-1-oxide (CDCl₃) |
| H-2 | 8.90 (dd) | 8.71 (d) | 8.45 (d) |
| H-3 | 7.38 (dd) | 7.34-7.25 (m) | 8.35 (d) |
| H-4 | 8.12 (dd) | - | - |
| H-5 | 7.75 (d) | 7.98 (d) | 7.80 (t) |
| H-6 | 7.52 (t) | - | 7.95 (t) |
| H-7 | 7.65 (d) | 7.22 (dd) | 7.80 (t) |
| H-8 | 8.10 (d) | 6.64 (d) | 8.70 (d) |
| -OCH₃ | - | 3.62 (s) | - |
Table 4: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Carbon | Quinoline (CDCl₃) | 6-Methoxyquinoline (CDCl₃) | 4-Nitroquinoline-1-oxide (CDCl₃) |
| C-2 | 150.3 | 147.2 | 137.2 |
| C-3 | 121.1 | 121.8 | 124.7 |
| C-4 | 136.1 | 144.3 | 145.8 |
| C-4a | 128.2 | 129.7 | 129.2 |
| C-5 | 126.5 | 122.0 | 120.4 |
| C-6 | 129.4 | 157.8 | 130.4 |
| C-7 | 127.7 | 103.5 | 129.8 |
| C-8 | 129.6 | 131.1 | 129.5 |
| C-8a | 148.4 | 144.4 | 140.1 |
| -OCH₃ | - | 55.3 | - |
Table 5: Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Fragmentation Pathway |
| Quinoline | 129 | 102, 76 | Loss of HCN, followed by loss of C₂H₂ |
| 6-Methoxyquinoline | 159 | 144, 116, 89 | Loss of CH₃, followed by loss of CO, then HCN |
| 4-Nitroquinoline-1-oxide | 190 | 174, 144, 128, 116 | Loss of O, then NO, then O, then HCN |
Experimental Protocols
Detailed methodologies for the spectroscopic techniques cited above are provided to ensure reproducibility and accurate comparison.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the quinoline derivative in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to a final concentration range of 1-10 µg/mL.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the same solvent used for sample preparation to serve as a blank. Place the blank cuvette in both the sample and reference holders and record a baseline spectrum.
-
Sample Measurement: Replace the blank in the sample holder with the cuvette containing the sample solution.
-
Data Acquisition: Scan the sample from 200 to 400 nm. Record the absorbance values and identify the wavelength of maximum absorbance (λmax).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid quinoline derivative with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[1]
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Background Measurement: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Measurement: Place the KBr pellet in the sample holder of the FTIR instrument.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Identify the characteristic absorption peaks and their corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the quinoline derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
-
¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected chemical shift range (typically 0-200 ppm).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the quinoline derivative (approximately 1 µg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Ionization: Introduce the sample into the ion source.
-
ESI: The sample solution is sprayed through a high-voltage capillary to generate charged droplets, from which ions are desorbed.
-
EI: The sample is vaporized and then bombarded with a high-energy electron beam to induce ionization and fragmentation.[2]
-
-
Mass Analysis: The generated ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), where they are separated based on their mass-to-charge (m/z) ratio.[3]
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.[3]
Visualization of Chloroquine's Mechanism of Action
Quinoline derivatives are the cornerstone of antimalarial drugs. The following diagram illustrates the proposed mechanism of action for chloroquine, a well-known quinoline-based antimalarial, within the digestive vacuole of the Plasmodium falciparum parasite. Chloroquine interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite.[4][5][6]
Caption: Mechanism of action of Chloroquine in the malaria parasite.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Navigating the Disposal of 7-Fluoro-8-nitroquinoline: A Step-by-Step Guide for Laboratory Professionals
Proper disposal of 7-Fluoro-8-nitroquinoline, a halogenated nitroaromatic compound, is crucial for ensuring laboratory safety and environmental protection. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage and dispose of this chemical in accordance with general hazardous waste protocols.
Due to its chemical structure, this compound is classified as a hazardous waste. The presence of a fluorine atom categorizes it as a halogenated organic compound, while the nitro group places it among nitroaromatic compounds, which can be toxic and environmentally harmful.[1][2][3][4][5][6] Adherence to strict disposal procedures is therefore mandatory.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate Personal Protective Equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
Step-by-Step Disposal Protocol
The disposal of this compound waste must comply with federal, state, and local regulations, as well as institutional policies.[8] The following steps provide a general guideline:
-
Waste Identification and Segregation:
-
This compound waste, including pure compound, contaminated solutions, and rinsates, must be segregated as halogenated organic waste .[5][9]
-
Do not mix this waste with non-halogenated solvents or other incompatible waste streams.[10] Mixing incompatible wastes can lead to dangerous chemical reactions.
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container, typically made of high-density polyethylene (HDPE).[10][11]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[9][12] Avoid using abbreviations or chemical formulas.[12]
-
If the waste is a mixture, list all components and their approximate percentages on the label.
-
-
Waste Accumulation and Storage:
-
Disposal of Empty Containers:
-
Empty containers that once held this compound must also be treated as hazardous waste.
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as halogenated organic waste.[10][12] Subsequent rinsates should also be collected as hazardous waste.
-
After thorough rinsing and air-drying in a fume hood, the container can be disposed of according to institutional guidelines, which may involve defacing the label and placing it in the regular laboratory trash or a designated glass disposal container.[8][10]
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
For small spills, use an absorbent material compatible with halogenated organic compounds to contain and clean up the spill.
-
The contaminated absorbent material must be placed in a sealed container, labeled as hazardous waste with the chemical name, and disposed of accordingly.
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[10]
-
-
Arranging for Waste Pickup:
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Category | Halogenated Organic Waste | [5][9] |
| Container Type | High-Density Polyethylene (HDPE) or other compatible material | [10][11] |
| Container Labeling | "Hazardous Waste" + "this compound" (full name) | [9][12] |
| Storage | Closed container, secondary containment, well-ventilated area | [10] |
| Empty Container Rinse | Triple-rinse with a suitable solvent; collect first rinsate as hazardous waste | [10][12] |
Disposal Workflow
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and local regulations for chemical waste disposal.
References
- 1. ICI Journals Master List [journals.indexcopernicus.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Bioremediation of nitroaromatic compounds (Chapter 6) - Bioremediation [cambridge.org]
- 4. cswab.org [cswab.org]
- 5. bucknell.edu [bucknell.edu]
- 6. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specification for storage and transportation of quinoline-Chemwin [en.888chem.com]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. policies.dartmouth.edu [policies.dartmouth.edu]
- 11. ethz.ch [ethz.ch]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. business-services.miami.edu [business-services.miami.edu]
Essential Safety and Operational Guidance for Handling 7-Fluoro-8-nitroquinoline
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling 7-Fluoro-8-nitroquinoline, a compound requiring careful management in a laboratory setting. The following procedural guidance is based on available data for structurally similar compounds, including other nitroquinoline derivatives.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its analogs are classified as hazardous materials. Based on data from similar compounds like 8-nitroquinoline, these substances are considered harmful if swallowed and can cause skin and eye irritation.[1][2] Therefore, a stringent PPE protocol is necessary to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tight-sealing safety goggles or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][3] |
| Face Shield | Recommended in addition to goggles when there is a splash hazard. | |
| Skin Protection | Gloves | Chemical-resistant, impervious gloves. Always inspect gloves prior to use. |
| Protective Clothing | Appropriate protective clothing to prevent skin exposure.[1][3] A lab coat is mandatory. | |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1][4] Use in a well-ventilated area, preferably a chemical fume hood.[4][5] |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining a safe laboratory environment.
Handling:
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][3][4]
First-Aid Measures
In case of exposure, immediate action is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[4] |
Disposal Plan
Chemical waste must be managed in accordance with all applicable regulations.
Disposal Guidelines:
-
Dispose of contents and container to an approved waste disposal plant.[1][3]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
-
Do not let the chemical enter the environment.[1]
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
